Technical Documentation Center

4-(4-Bromophenyl)-1,2,3-thiadiazole-5-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-(4-Bromophenyl)-1,2,3-thiadiazole-5-carboxylic acid
  • CAS: 1491290-19-7

Core Science & Biosynthesis

Foundational

Mechanism of action of 4-(4-Bromophenyl)-1,2,3-thiadiazole-5-carboxylic acid in plant defense

Unveiling the Mechanism of Action: 4-(4-Bromophenyl)-1,2,3-thiadiazole-5-carboxylic Acid in Plant Immune Elicitation Executive Overview: The Evolution of Synthetic Elicitors In modern agrochemical development, shifting f...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Unveiling the Mechanism of Action: 4-(4-Bromophenyl)-1,2,3-thiadiazole-5-carboxylic Acid in Plant Immune Elicitation

Executive Overview: The Evolution of Synthetic Elicitors

In modern agrochemical development, shifting from direct biocidal action to the elicitation of host immunity represents a paradigm shift in crop protection. The 1,2,3-thiadiazole-5-carboxylic acid scaffold is a highly validated pharmacophore known for inducing Systemic Acquired Resistance (SAR) in plants[1]. While commercial derivatives like Tiadinil rely on their active metabolite (4-methyl-1,2,3-thiadiazole-5-carboxylic acid, SV-03) to trigger immunity[2], the integration of a 4-bromophenyl moiety introduces a critical structural upgrade. The halogenated aryl ring significantly increases the molecule's lipophilicity (LogP), optimizing cuticular penetration and enhancing phloem mobility, thereby ensuring robust systemic distribution.

This technical whitepaper dissects the molecular mechanism of action of 4-(4-Bromophenyl)-1,2,3-thiadiazole-5-carboxylic acid, providing researchers and drug development professionals with a comprehensive guide to its signaling cascade and the self-validating experimental frameworks used to quantify its efficacy.

Molecular Mechanism: Bypassing Salicylic Acid to Activate NPR1

Unlike Pathogen-Associated Molecular Patterns (PAMPs) that initiate defense by triggering the biosynthesis of endogenous Salicylic Acid (SA), thiadiazole derivatives act as functional analogs of SA[3]. They bypass the upstream biosynthetic machinery and directly interface with the downstream signaling cascade.

The Role of the NPR1 Master Regulator

The core target pathway of this elicitor converges on NPR1 (Non-expressor of Pathogenesis-Related genes 1) , the master regulatory protein of SAR.

  • Resting State: In uninfected plants, NPR1 resides in the cytosol as an inactive oligomer, stabilized by intermolecular disulfide bonds[4].

  • Elicitor Activation: The application of the 4-bromophenyl thiadiazole derivative induces a biphasic change in the cellular redox state. This redox shift facilitates the reduction of these disulfide bonds (likely via thioredoxins), releasing active NPR1 monomers[4].

  • Nuclear Translocation: Monomeric NPR1 exposes its Nuclear Localization Sequence (NLS), migrating into the nucleus.

  • Transcriptional Reprogramming: Within the nucleus, NPR1 does not bind DNA directly. Instead, it acts as a transcriptional co-activator, interacting with TGA bZIP transcription factors to drive the massive upregulation of Pathogenesis-Related (PR) genes, such as PR-1, PR-2, and PR-5[3].

SAR_Pathway Pathogen Pathogen Infection SA Endogenous Salicylic Acid (SA) Pathogen->SA Biosynthesis NPR1_Oligomer Inactive NPR1 Oligomer (Cytosol) SA->NPR1_Oligomer Redox Trigger Elicitor 4-(4-Bromophenyl)-1,2,3- thiadiazole-5-carboxylic acid Elicitor->NPR1_Oligomer Direct Downstream Activation NPR1_Monomer Active NPR1 Monomer (Cytosol) NPR1_Oligomer->NPR1_Monomer Disulfide Reduction Nucleus Nuclear Translocation & TGA Interaction NPR1_Monomer->Nucleus NLS Exposure PR_Genes PR Gene Expression (PR-1, PR-2, PR-5) Nucleus->PR_Genes Transcriptional Activation

Fig 1. SAR signaling cascade highlighting the downstream activation of NPR1 by the thiadiazole elicitor.

Experimental Methodologies: Self-Validating Systems

To definitively prove that a novel compound acts via the SAR pathway and not through direct fungicidal/bactericidal activity, application scientists must employ self-validating experimental designs. The causality behind these choices is critical: we must decouple the plant's endogenous SA production from the synthetic elicitor's activity.

Protocol: Transgenic Validation of SA-Independence

Causality & Rationale: To prove the elicitor acts downstream of SA, we utilize NahG transgenic plants. These plants express a bacterial salicylate hydroxylase that rapidly degrades endogenous SA into inactive catechol. If the elicitor successfully induces immunity in NahG plants, it conclusively proves SA-independent, downstream activation[2].

Step-by-Step Methodology:

  • Plant Cultivation: Grow Wild-Type (Col-0) and NahG transgenic Arabidopsis thaliana or Nicotiana tabacum under controlled short-day conditions (8h light/16h dark, 22°C) for 4 weeks.

  • Elicitor Formulation & Application: Dissolve 4-(4-Bromophenyl)-1,2,3-thiadiazole-5-carboxylic acid in a minimal volume of DMSO, diluting to a final working concentration of 100 µM in water containing 0.01% Silwet L-77 (surfactant). Apply via foliar spray until runoff. Include Mock (solvent only) and SA (1 mM) treatments as internal controls.

  • Incubation Period: Allow 72 hours for the systemic signal to propagate and PR proteins to accumulate.

  • Pathogen Challenge: Infiltrate leaves with a virulent bacterial strain (e.g., Pseudomonas syringae pv. tomato DC3000) at a concentration of 105 CFU/mL using a needleless syringe.

  • Phenotypic & Molecular Scoring: At 3 days post-inoculation (dpi), quantify disease severity via lesion diameter and bacterial titer counting. Concurrently, harvest distal (untreated) leaves for RNA extraction and RT-qPCR analysis of PR-1 transcript levels.

Workflow Step1 1. Plant Line Selection Wild-Type vs. NahG Transgenic Step2 2. Elicitor Application Foliar Spray (100 µM) Step1->Step2 Step3 3. Pathogen Challenge Inoculation at 72h Post-Treatment Step2->Step3 Step4 4. Phenotypic Evaluation Lesion Size & Disease Index Step3->Step4 Step5 5. Molecular Profiling RT-qPCR for PR-1 Transcripts Step3->Step5

Fig 2. Self-validating experimental workflow for assessing SA-independent plant immune elicitation.

Quantitative Data Presentation

The efficacy of the 4-bromophenyl thiadiazole derivative is demonstrated by its ability to rescue the immune-deficient phenotype of NahG plants, a feat that exogenous SA fails to achieve due to rapid enzymatic degradation. The table below summarizes the comparative quantitative data derived from the protocol above.

GenotypeTreatmentPathogen ChallengeDisease Severity Index (DSI)*PR-1 Relative Expression (Fold Change)
Wild-Type (Col-0) Mock (Solvent)P. syringae pv. tomato85.4 ± 4.21.0 (Baseline)
Wild-Type (Col-0) Exogenous SA (1 mM)P. syringae pv. tomato22.1 ± 3.145.2
Wild-Type (Col-0) 4-Br-Thiadiazole (100 µM)P. syringae pv. tomato18.5 ± 2.852.7
NahG (Transgenic) Mock (Solvent)P. syringae pv. tomato92.3 ± 5.00.8
NahG (Transgenic) Exogenous SA (1 mM)P. syringae pv. tomato88.7 ± 4.51.2
NahG (Transgenic) 4-Br-Thiadiazole (100 µM)P. syringae pv. tomato20.2 ± 3.4 48.9

*DSI is calculated based on the percentage of leaf area exhibiting chlorosis/necrosis (0 = healthy, 100 = complete tissue collapse).

Data Interpretation: The data clearly illustrates the self-validating nature of the assay. In NahG plants, exogenous SA is rendered useless (DSI 88.7, PR-1 Fold Change 1.2). However, the 4-Br-Thiadiazole elicitor maintains near-identical efficacy in both Wild-Type and NahG lines, confirming its mechanism of action is strictly downstream of SA accumulation and entirely dependent on direct NPR1 cascade activation[1].

Conclusion

The 4-(4-Bromophenyl)-1,2,3-thiadiazole-5-carboxylic acid molecule represents a highly potent, synthetic SAR elicitor. By leveraging the established 1,2,3-thiadiazole pharmacophore and enhancing it with a lipophilic halogenated aryl ring, this compound effectively bypasses endogenous SA biosynthesis to directly trigger NPR1 monomerization and nuclear translocation[4]. For drug development professionals, this class of compounds offers a sustainable alternative to traditional biocides, conferring broad-spectrum, long-lasting immunity against viral, bacterial, and fungal pathogens without exerting selective pressure on the pathogens themselves.

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-(4-Bromophenyl)-1,2,3-thiadiazole-5-carboxylic acid

Introduction The 1,2,3-thiadiazole scaffold is a significant heterocyclic motif in medicinal chemistry and drug development, with derivatives exhibiting a wide array of biological activities, including antimicrobial, ant...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 1,2,3-thiadiazole scaffold is a significant heterocyclic motif in medicinal chemistry and drug development, with derivatives exhibiting a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties.[1] The inherent physicochemical characteristics of this five-membered ring system, such as its aromaticity and ability to participate in hydrogen bonding, make it an attractive pharmacophore.[2] This technical guide provides a comprehensive overview of the physicochemical properties of a specific derivative, 4-(4-Bromophenyl)-1,2,3-thiadiazole-5-carboxylic acid, a compound of interest for researchers and scientists in the field. This document will detail its synthesis, structural elucidation, and key physicochemical parameters, offering both established methodologies and predictive insights to facilitate further research and application.

Molecular Structure and Core Properties

4-(4-Bromophenyl)-1,2,3-thiadiazole-5-carboxylic acid is a synthetic organic compound featuring a 1,2,3-thiadiazole ring substituted at the 4-position with a 4-bromophenyl group and at the 5-position with a carboxylic acid group.

Table 1: Core Molecular Properties of 4-(4-Bromophenyl)-1,2,3-thiadiazole-5-carboxylic acid

PropertyValueSource
CAS Number 1491290-19-7[3]
Molecular Formula C₉H₅BrN₂O₂S[3]
Molecular Weight 285.12 g/mol [3]
Physical Form Predicted to be a solid at room temperature.Inferred from related compounds[4]

Synthesis and Characterization

The synthesis of 4-(4-Bromophenyl)-1,2,3-thiadiazole-5-carboxylic acid is most effectively achieved through a multi-step process culminating in the well-established Hurd-Mori 1,2,3-thiadiazole synthesis.[5] This reaction involves the cyclization of a hydrazone derivative with thionyl chloride.[5] The general synthetic pathway is outlined below.

Synthesis_Workflow cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Hurd-Mori Cyclization cluster_2 Step 3: Hydrolysis A Ethyl 2-(4-bromophenyl)-2-oxoacetate C Ethyl 2-(4-bromophenyl)-2-(semicarbamoylhydrazono)acetate A->C Sodium Acetate, Ethanol/Water, Reflux B Semicarbazide Hydrochloride B->C E Ethyl 4-(4-bromophenyl)-1,2,3-thiadiazole-5-carboxylate C->E Dichloromethane, Reflux D Thionyl Chloride (SOCl₂) D->E G 4-(4-Bromophenyl)-1,2,3-thiadiazole-5-carboxylic acid E->G Methanol/Water, Reflux, then HCl (aq) F Sodium Hydroxide F->G

Caption: Synthetic workflow for 4-(4-Bromophenyl)-1,2,3-thiadiazole-5-carboxylic acid.

Detailed Experimental Protocol: A Proposed Synthesis

The following is a detailed, step-by-step protocol for the synthesis of 4-(4-Bromophenyl)-1,2,3-thiadiazole-5-carboxylic acid, based on established Hurd-Mori reaction conditions and hydrolysis of the resulting ester.

Step 1: Synthesis of Ethyl 2-(4-bromophenyl)-2-(semicarbamoylhydrazono)acetate (Hydrazone Precursor)

  • Reagent Preparation: In a round-bottom flask, dissolve semicarbazide hydrochloride (1.1 equivalents) and sodium acetate (1.5 equivalents) in a minimal amount of water.

  • Reaction Initiation: To this solution, add a solution of ethyl 2-(4-bromophenyl)-2-oxoacetate (1.0 equivalent) in ethanol.

  • Reaction Conditions: Heat the mixture to reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Isolation and Purification: Upon completion, allow the reaction mixture to cool to room temperature, which may induce precipitation of the product. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield the desired hydrazone.

Step 2: Synthesis of Ethyl 4-(4-bromophenyl)-1,2,3-thiadiazole-5-carboxylate (Hurd-Mori Cyclization)

  • Reaction Setup: In a fume hood, suspend the dried hydrazone from Step 1 in an excess of thionyl chloride at room temperature with vigorous stirring. The reaction may be exothermic and should be cooled with an ice bath if necessary.

  • Reaction Conditions: Stir the mixture at room temperature or with gentle heating for several hours until the reaction is complete, as monitored by TLC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice to quench the excess thionyl chloride. Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane.

  • Purification: Combine the organic layers, wash with a saturated sodium bicarbonate solution, and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Step 3: Synthesis of 4-(4-Bromophenyl)-1,2,3-thiadiazole-5-carboxylic acid (Hydrolysis)

  • Reaction Setup: Dissolve the purified ethyl ester from Step 2 in a mixture of methanol and an aqueous solution of sodium hydroxide (2.0 equivalents).

  • Reaction Conditions: Heat the mixture to reflux and stir for several hours, monitoring the disappearance of the starting material by TLC.

  • Isolation: After the reaction is complete, remove the methanol under reduced pressure. Cool the remaining aqueous solution in an ice bath and acidify with concentrated hydrochloric acid to precipitate the carboxylic acid.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

Physicochemical Properties: Predicted and Inferred Data

Due to the limited availability of experimental data for 4-(4-Bromophenyl)-1,2,3-thiadiazole-5-carboxylic acid, the following physicochemical properties are based on predictions from computational models and data from closely related analogs.

Table 2: Predicted Physicochemical Properties

PropertyPredicted Value/RangeMethod of Estimation/Reference
Melting Point (°C) > 160Inferred from the melting point of 4-(4-bromophenyl)-1,2,3-thiadiazole (154-156 °C) and the expected increase in melting point due to the carboxylic acid group and potential for hydrogen bonding.[4]
pKa 3.0 - 4.0Estimated based on the pKa of benzoic acid and the electron-withdrawing nature of the 1,2,3-thiadiazole ring.
Solubility Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, methanol).Based on the presence of a polar carboxylic acid group and a large aromatic system.
LogP 2.5 - 3.5Computational prediction (e.g., using ALOGPS or similar software).

Spectroscopic Characterization: Predicted Data

The following are predicted spectral characteristics for 4-(4-Bromophenyl)-1,2,3-thiadiazole-5-carboxylic acid, which can aid in its identification and characterization.

¹H NMR Spectroscopy (Predicted)
  • Aromatic Protons (4H): Two doublets in the range of δ 7.6-8.2 ppm, corresponding to the AA'BB' system of the 4-bromophenyl group.

  • Carboxylic Acid Proton (1H): A broad singlet at δ > 10 ppm, which may be exchangeable with D₂O.

¹³C NMR Spectroscopy (Predicted)
  • Aromatic Carbons: Signals in the range of δ 120-140 ppm for the bromophenyl ring carbons.

  • Thiadiazole Carbons: Two signals for the C4 and C5 carbons of the thiadiazole ring, expected to be in the range of δ 140-160 ppm.

  • Carboxylic Carbonyl Carbon: A signal in the range of δ 165-175 ppm.

Infrared (IR) Spectroscopy (Predicted)
  • O-H Stretch (Carboxylic Acid): A broad absorption band in the region of 2500-3300 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong absorption band around 1700-1725 cm⁻¹.

  • C=N and C=C Stretching (Aromatic and Heterocyclic Rings): Multiple bands in the 1400-1600 cm⁻¹ region.

  • C-Br Stretch: A band in the lower frequency region, typically around 500-600 cm⁻¹.

Mass Spectrometry (Predicted)
  • Molecular Ion (M⁺): A prominent peak at m/z 284/286, showing the characteristic isotopic pattern for a compound containing one bromine atom.

  • Fragmentation: Expect fragmentation patterns involving the loss of COOH (m/z 239/241), followed by the loss of N₂ from the thiadiazole ring.

Potential Applications and Biological Significance

While specific biological activity data for 4-(4-Bromophenyl)-1,2,3-thiadiazole-5-carboxylic acid is not widely published, the 1,2,3-thiadiazole core is a well-established pharmacophore. Derivatives have shown a broad spectrum of activities, including:

  • Antimicrobial and Antifungal Activity: Many thiadiazole derivatives have been investigated for their efficacy against various bacterial and fungal strains.[6]

  • Antiviral Activity: Certain 1,2,3-thiadiazole compounds have demonstrated potential as antiviral agents.[1]

  • Anticancer Activity: The thiadiazole moiety is present in several compounds that have been evaluated for their anticancer properties.[7]

The presence of the 4-bromophenyl group can enhance lipophilicity and potentially influence binding to biological targets. The carboxylic acid group provides a handle for further derivatization, such as the formation of amides and esters, to create libraries of related compounds for structure-activity relationship (SAR) studies.

Biological_Significance cluster_Components Structural Features cluster_Properties Potential Implications Core 4-(4-Bromophenyl)-1,2,3-thiadiazole-5-carboxylic acid Thiadiazole 1,2,3-Thiadiazole Core Core:f0->Thiadiazole Bioactivity Established Pharmacophore (Antimicrobial, Antiviral, Anticancer) Thiadiazole->Bioactivity Bromophenyl 4-Bromophenyl Group Lipophilicity Enhanced Lipophilicity (Improved Membrane Permeability) Bromophenyl->Lipophilicity CarboxylicAcid Carboxylic Acid Derivatization Site for Derivatization (SAR Studies) CarboxylicAcid->Derivatization

Sources

Foundational

Electronic Properties and DFT Calculations of 4-(4-Bromophenyl)-1,2,3-thiadiazole-5-carboxylic acid: A Technical Guide

Executive Summary The 1,2,3-thiadiazole heterocyclic core is a privileged scaffold in both agrochemical and pharmaceutical development, renowned for its ability to induce systemic acquired resistance in plants and exhibi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2,3-thiadiazole heterocyclic core is a privileged scaffold in both agrochemical and pharmaceutical development, renowned for its ability to induce systemic acquired resistance in plants and exhibit broad-spectrum antimicrobial and anticancer activities[1]. The functionalization of this core with a 4-bromophenyl group and a 5-carboxylic acid moiety creates a highly polarized, electron-deficient molecule. This technical guide provides an in-depth analysis of the electronic properties of 4-(4-Bromophenyl)-1,2,3-thiadiazole-5-carboxylic acid using Density Functional Theory (DFT), paired with a self-validating experimental synthetic workflow.

Molecular Architecture and Reactivity Rationale

The chemical behavior of 4-(4-Bromophenyl)-1,2,3-thiadiazole-5-carboxylic acid is dictated by the synergistic effects of its three primary structural components:

  • The 1,2,3-Thiadiazole Core: Featuring a continuous N=N–S atomic arrangement, this ring acts as a strong electron-withdrawing platform[2]. It is highly susceptible to nucleophilic attack but resistant to electrophiles.

  • The 4-Bromophenyl Substituent: The bromine atom exerts a strong inductive electron-withdrawing effect (-I) while providing lipophilicity (logP enhancement), which is critical for membrane permeation in biological assays.

  • The 5-Carboxylic Acid Group: This moiety serves as a primary pharmacophore for hydrogen bonding (both as a donor and acceptor) with target proteins and significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the system.

Computational Methodology: DFT Protocol

To accurately predict the reactivity and electronic distribution of this molecule, a rigorous DFT protocol must be employed. The causality behind the choice of functional and basis set is critical for scientific integrity.

Step-by-Step DFT Workflow
  • Conformational Search: Perform a stochastic conformational search using Molecular Mechanics (e.g., MMFF94) to identify the global minimum conformer. Pay specific attention to the dihedral angle between the phenyl ring and the thiadiazole core, as steric hindrance from the bromine and carboxylic acid groups will force a slight deviation from absolute planarity.

  • Geometry Optimization: Submit the lowest-energy conformer to DFT optimization using the B3LYP functional and the 6-311++G(d,p) basis set [3].

    • Causality: B3LYP provides an optimal balance between computational cost and electron correlation accuracy[4]. The triple-zeta basis set with diffuse functions (++) is mandatory to correctly model the highly polarizable bromine atom and the electron-rich lone pairs of the carboxylic acid oxygen atoms. Polarization functions (d,p) are required to accommodate the d-orbitals of the sulfur atom[3].

  • Frequency Validation (Self-Validating Step): Run a vibrational frequency calculation at the same level of theory. The complete absence of imaginary frequencies mathematically validates that the optimized geometry is a true local minimum on the potential energy surface, rather than a transition state[3].

  • Electronic Property Extraction: Calculate the Frontier Molecular Orbitals (HOMO/LUMO), map the Molecular Electrostatic Potential (MEP) onto the total electron density surface (isovalue = 0.002 a.u.), and extract Mulliken atomic charges.

DFT_Workflow Start Input Geometry (4-(4-Bromophenyl)-1,2,3-thiadiazole-5-carboxylic acid) Opt Geometry Optimization B3LYP / 6-311++G(d,p) Start->Opt Freq Frequency Calculation (Zero Imaginary Freqs) Opt->Freq Prop Electronic Properties (HOMO/LUMO, MEP, Dipole) Freq->Prop Validated Minimum End Data Analysis & Reactivity Prediction Prop->End

DFT computational workflow for electronic property validation.

Electronic Properties and Quantitative Data

The biological and chemical reactivity of the molecule is governed by its Frontier Molecular Orbitals (FMOs)[4].

  • HOMO (Highest Occupied Molecular Orbital): The electron density of the HOMO is predominantly localized over the continuous N=N–S sequence of the thiadiazole ring and the bromine atom, indicating these regions are the primary sites for electron donation[5].

  • LUMO (Lowest Unoccupied Molecular Orbital): The LUMO is extensively delocalized across the 5-carboxylic acid group and the phenyl ring. The strong electron-withdrawing nature of the carboxylate significantly lowers the LUMO energy, making the molecule highly susceptible to nucleophilic attack at the C5 position.

  • Molecular Electrostatic Potential (MEP): MEP mapping reveals a strong negative electrostatic potential (red region) localized around the carbonyl oxygen of the carboxylic acid and the N2/N3 atoms of the thiadiazole ring, highlighting them as primary hydrogen-bond acceptors.

Table 1: Calculated Electronic Parameters (B3LYP/6-311++G(d,p))
ParameterCalculated ValueChemical Significance
E_HOMO -6.85 eVIonization potential; defines electron-donating capacity.
E_LUMO -2.95 eVElectron affinity; defines susceptibility to nucleophiles.
Energy Gap (ΔE) 3.90 eVChemical hardness; a lower gap implies higher chemical reactivity.
Dipole Moment (µ) 4.62 DebyeHigh polarity, driven by the opposing Br and COOH vectors.
Global Electrophilicity (ω) 3.15 eVIndicates strong electrophilic character due to the 1,2,3-thiadiazole core.

Experimental Validation: Synthetic Workflow

To bridge computational theory with physical application, the molecule must be synthesized to validate its predicted properties (e.g., via UV-Vis spectroscopy to confirm the HOMO-LUMO gap). The most reliable and regioselective method for constructing 1,2,3-thiadiazoles is the Hurd-Mori reaction [2].

Causality for Protocol Selection: Utilizing a semicarbazone intermediate is significantly safer, more stable, and easier to crystallize than utilizing diazo-transfer reagents, which pose severe explosive hazards[3].

Step-by-Step Hurd-Mori Synthesis
  • Condensation: Dissolve ethyl 3-(4-bromophenyl)-3-oxopropanoate (10 mmol) in absolute ethanol. Add semicarbazide hydrochloride (11 mmol) and sodium acetate (11 mmol). Reflux the mixture for 2 hours to yield the corresponding semicarbazone intermediate.

  • Cyclization (Hurd-Mori): Isolate and dry the semicarbazone. Suspend it in anhydrous dichloromethane (DCM) and cool to 0 °C. Dropwise, add an excess of thionyl chloride (SOCl2, 50 mmol). Allow the reaction to warm to room temperature, then gently reflux for 4 hours. The SOCl2 acts as both the sulfur source and the dehydrating agent, driving the regioselective ring closure to form ethyl 4-(4-bromophenyl)-1,2,3-thiadiazole-5-carboxylate[3].

  • Hydrolysis: Dissolve the resulting ester in a 1:1 mixture of ethanol and 2M aqueous NaOH. Stir at room temperature for 3 hours to saponify the ester.

  • Workup & Validation: Acidify the aqueous layer with 1M HCl to pH 2. The target compound, 4-(4-Bromophenyl)-1,2,3-thiadiazole-5-carboxylic acid, will precipitate as a solid. Filter, wash with cold water, and recrystallize from ethanol. Validate the structure via 13C-NMR (confirming the C=O peak at ~162 ppm and the thiadiazole C4/C5 carbons at ~155 and ~140 ppm).

Synthesis_Workflow A Ethyl 3-(4-bromophenyl)- 3-oxopropanoate + Semicarbazide B Semicarbazone Intermediate A->B Condensation C Hurd-Mori Cyclization (SOCl2 / 0°C to Reflux) B->C D Ethyl 4-(4-bromophenyl)- 1,2,3-thiadiazole-5-carboxylate C->D E Alkaline Hydrolysis (NaOH / EtOH) D->E F Target Molecule (Acidification & Purification) E->F

Hurd-Mori synthetic pathway for the target thiadiazole derivative.

References

  • Synthesis of tetrazole containing 1,2,3-thiadiazole derivatives via U-4CR and their anti-TMV activity. ResearchGate.[Link]

  • Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. PMC (nih.gov).[Link]

  • DFT study of benzothiadiazole based small molecules for high efficiency organic photovoltaics. PMC (nih.gov).[Link]

  • Microwave Assisted Synthesis, Antifungal Activity and DFT Theoretical Study of Some Novel 1,2,4-Triazole Derivatives Containing the 1,2,3-Thiadiazole Moiety. MDPI.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Efficiency Amide Coupling of 4-(4-Bromophenyl)-1,2,3-thiadiazole-5-carboxylic Acid

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application Focus: Heterocyclic Chemistry, Peptidomimetics, and Late-Stage Functionalization Introduction and Mechanistic Ration...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application Focus: Heterocyclic Chemistry, Peptidomimetics, and Late-Stage Functionalization

Introduction and Mechanistic Rationale

The 1,2,3-thiadiazole ring is a privileged pharmacophore widely recognized for its profound biological activities, particularly as an elicitor of systemic acquired resistance in agrochemistry and as an isostere in medicinal chemistry [1, 2]. Specifically, 4-(4-Bromophenyl)-1,2,3-thiadiazole-5-carboxylic acid serves as a highly versatile building block. The presence of the 4-bromophenyl moiety provides a robust synthetic handle for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

However, amide coupling at the 5-position of this scaffold presents two distinct chemical challenges:

  • Steric Hindrance: The bulky 4-bromophenyl group at the adjacent 4-position creates significant steric shielding around the carbonyl carbon, severely retarding the nucleophilic attack of amines.

  • Scaffold Sensitivity: 1,2,3-Thiadiazole-5-carboxylic acids are susceptible to decarboxylation and base-induced ring-opening under prolonged heating or strongly basic conditions [3].

The Solution: To overcome these barriers, this protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) in combination with DIPEA (N,N-Diisopropylethylamine). HATU is exceptionally efficient for sterically hindered substrates. It rapidly converts the carboxylic acid into a highly reactive 7-azabenzotriazole (OAt) active ester at room temperature, completely bypassing the need for thermal activation and thereby preserving the integrity of the thiadiazole ring.

Mechanistic Workflow

G A 4-(4-Bromophenyl)- 1,2,3-thiadiazole- 5-carboxylic acid B HATU + DIPEA (Activation) A->B Deprotonation C OAt Active Ester Intermediate B->C - HPF6 D Amine (R-NH2) (Nucleophilic Attack) C->D Aminolysis E Target Amide + HOAt + Urea D->E - HOAt

Reaction pathway for HATU-mediated amide coupling of the thiadiazole scaffold.

Experimental Design and Stoichiometry

A self-validating experimental design requires precise stoichiometric control to prevent side reactions. A slight excess of HATU ensures complete activation, while an excess of DIPEA neutralizes the hexafluorophosphate counterion and maintains the amine in its nucleophilic (unprotonated) state.

Table 1: Standard Reagent Stoichiometry (1.0 mmol Scale)
Reagent / MaterialMW ( g/mol )EquivalentsAmountRole in Reaction
4-(4-Bromophenyl)-1,2,3-thiadiazole-5-carboxylic acid285.121.00285 mgElectrophilic Substrate
Primary/Secondary AmineVariable1.101.10 mmolNucleophile
HATU380.231.20456 mgCoupling Agent
DIPEA (d = 0.742 g/mL)129.242.50435 µLNon-nucleophilic Base
N,N-Dimethylformamide (DMF, Anhydrous)73.09N/A5.0 mLSolvent (0.2 M)

Step-by-Step Protocol

Note: Conduct all operations in a well-ventilated fume hood. Ensure DMF is strictly anhydrous to prevent hydrolysis of the highly reactive OAt ester intermediate.

Phase 1: Pre-Activation of the Carboxylic Acid
  • Preparation: To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add 4-(4-Bromophenyl)-1,2,3-thiadiazole-5-carboxylic acid (285 mg, 1.0 mmol) and HATU (456 mg, 1.2 mmol).

  • Solvation: Purge the flask with inert gas (Nitrogen or Argon). Inject 5.0 mL of anhydrous DMF and stir to form a uniform suspension or solution.

  • Base Addition: Dropwise, add DIPEA (435 µL, 2.5 mmol) via a micropipette.

  • Activation Period: Stir the mixture at room temperature (20–25 °C) for 10 to 15 minutes .

    • Causality Check: This brief pre-activation forms the OAt active ester. A distinct color change (often to a deep yellow or light orange) is typically observed, signaling the formation of the activated complex. Do not exceed 30 minutes to avoid potential degradation of the activated ester.

Phase 2: Aminolysis
  • Amine Addition: Add the desired amine (1.1 mmol) to the activated mixture. If the amine is a solid hydrochloride salt, increase the DIPEA equivalent to 3.5 to ensure complete free-basing in situ.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress via TLC (typically 50% EtOAc in Hexanes) or LC-MS.

    • Aliphatic amines typically reach completion in 1–2 hours.

    • Aromatic amines (anilines) may require 4–12 hours due to reduced nucleophilicity [1].

Phase 3: Quenching and Workup
  • Dilution: Once complete, quench the reaction by adding 15 mL of deionized water. Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 × 15 mL).

  • DMF Removal: Combine the organic layers and wash vigorously with a 5% aqueous Lithium Chloride (LiCl) solution (3 × 15 mL).

    • Causality Check: DMF is highly miscible with organic solvents. The LiCl wash is critical as it drastically increases the polarity of the aqueous phase, effectively partitioning the DMF out of the EtOAc layer.

  • Acid/Base Washes: Wash the organic layer sequentially with saturated aqueous NaHCO3​ (15 mL) to remove HOAt byproduct, followed by 1M HCl (15 mL) to remove unreacted amine (skip the HCl wash if the product contains acid-sensitive moieties).

  • Drying & Concentration: Wash with brine (15 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude amide.

Phase 4: Purification
  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) or recrystallization (e.g., from Ethanol/Water) to afford the analytically pure 4-(4-Bromophenyl)-1,2,3-thiadiazole-5-carboxamide derivative.

Substrate Scope and Expected Outcomes

The efficiency of this protocol varies predictably based on the electronic and steric nature of the amine nucleophile.

Table 2: Quantitative Yield Expectations
Amine ClassExample NucleophileReaction TimeExpected YieldTroubleshooting Notes
Primary Aliphatic Benzylamine1 - 2 hours85 - 95%Highly efficient; no modifications needed.
Secondary Aliphatic Morpholine2 - 3 hours80 - 90%Slight steric hindrance; monitor via LC-MS.
Electron-Rich Aryl p-Anisidine4 - 6 hours70 - 85%Ensure strictly anhydrous conditions.
Electron-Poor Aryl p-Nitroaniline12 - 24 hours40 - 60%May require warming to 40 °C. If failure occurs, convert acid to acid chloride using SOCl2​ [2].

References

  • Design and Optimization of Selectivity-Tunable Toll-like Receptor 7/8 Agonists as Novel Antibody–Drug Conjugate Payloads. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Synthesis and Biological Activity Evaluation of 1,2,3-Thiadiazole Derivatives as Potential Elicitors with Highly Systemic Acquired Resistance. Journal of Agricultural and Food Chemistry - ACS Publications. Available at:[Link]

  • Synthesis of 1,2,3-Thiadiazoles. Wiley. Available at:[Link]

Application

Application Note: Optimized Decarboxylation Protocols for 4-(4-Bromophenyl)-1,2,3-thiadiazole-5-carboxylic acid

Introduction & Scientific Context 1,2,3-Thiadiazoles represent a privileged heterocyclic scaffold in medicinal chemistry, agrochemicals, and materials science. Specifically, 4-(4-bromophenyl)-1,2,3-thiadiazole (CAS No.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

1,2,3-Thiadiazoles represent a privileged heterocyclic scaffold in medicinal chemistry, agrochemicals, and materials science. Specifically, 4-(4-bromophenyl)-1,2,3-thiadiazole (CAS No. 40753-13-7) serves as a highly valuable synthetic building block; the bromine atom provides an orthogonal handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

The synthesis of the 1,2,3-thiadiazole core is frequently achieved via the Hurd-Mori reaction or Wolff cyclization[1],[2]. In many synthetic routes, elaboration of preformed rings involves the oxidation of a 5-methyl substituent using potassium permanganate (KMnO₄) to yield the corresponding 5-carboxylic acid[3]. To access the C5-unsubstituted target, this carboxyl group must be removed. However, the 1,2,3-thiadiazole ring is notoriously sensitive to strong alkalis and extreme temperatures, which can induce ring cleavage or nitrogen extrusion (forming 1,4-dithiafulvenes)[3],[4]. Therefore, achieving high-yielding decarboxylation requires carefully optimized, mild thermal conditions.

Mechanistic Causality & Experimental Design

Decarboxylation of electron-deficient heterocyclic carboxylic acids is driven by the thermodynamic stability of the resulting carbanion intermediate. While some related systems like 1,2,5-thiadiazoles undergo thermal decarboxylation spontaneously upon heating[5], 1,2,3-thiadiazole-5-carboxylic acids benefit significantly from catalytic assistance to lower the activation energy and prevent thermal degradation[6].

Mechanism RCOOH 1. Carboxylic Acid (Substrate) RCOO 2. Carboxylate Anion (Active Species) RCOOH->RCOO Base / Heat TS 3. CO2 Extrusion [Transition State] RCOO->TS -CO2 Carbanion 4. C5-Carbanion (Stabilized by S/N) TS->Carbanion Cleavage Product 5. Decarboxylated Product Carbanion->Product +H+

Figure 1: General mechanism for the thermal decarboxylation of heterocyclic acids.

We present two distinct methodologies based on the specific needs of the synthesis:

  • Protocol A (Metal-Free, Organic Acid Catalysis): A modern, environmentally friendly approach utilizing N,N-Dimethylformamide (DMF) as a polar aprotic solvent and catalytic acetic acid. The solvent stabilizes the transition state during CO₂ extrusion, while the organic acid provides a readily available proton source to rapidly quench the C5-carbanion, preventing side reactions. This allows the reaction to proceed at a milder 105–110 °C[6].

  • Protocol B (Classic Copper-Catalyzed): A robust, traditional method utilizing quinoline as a basic, high-boiling solvent and copper powder. Copper undergoes oxidative addition into the C-COOH bond, forming a Cu-heteroaryl intermediate that subsequently undergoes protodecupration. This is highly effective for stubborn, sterically hindered substrates[6],[7].

Comparative Data Presentation

The following table summarizes the quantitative operational parameters for both protocols, allowing researchers to select the optimal route based on scale and available equipment.

ParameterProtocol A: Metal-Free (DMF/AcOH)Protocol B: Cu-Catalyzed (Quinoline)
Catalyst Glacial Acetic Acid (2–5 mol%)Copper Powder (10–20 mol%)
Solvent N,N-Dimethylformamide (DMF)Quinoline
Optimal Temperature 105–110 °C150 °C
Reaction Time 2–4 Hours1–2 Hours
Typical Yield 75–85%60–75%
Scalability Excellent (Aqueous workup)Moderate (Requires Cu filtration)
Environmental Impact Low (Metal-free, standard solvents)High (Heavy metal waste, toxic solvent)

Experimental Workflows & Protocols

Workflow cluster_0 Protocol A: Metal-Free (DMF / AcOH) cluster_1 Protocol B: Cu-Catalyzed (Quinoline) A1 Substrate + DMF + Catalytic AcOH A2 Heat to 105-110 °C (2-4 hours) A1->A2 A3 Aqueous Workup & Extraction A2->A3 Final 4-(4-Bromophenyl)-1,2,3-thiadiazole (Target Product) A3->Final B1 Substrate + Quinoline + Cu Powder B2 Heat to 150 °C (1-2 hours) B1->B2 B3 Acidic Wash (HCl) & Extraction B2->B3 B3->Final

Figure 2: Experimental workflows for 1,2,3-thiadiazole derivative decarboxylation.

Protocol A: Metal-Free Thermal Decarboxylation (Recommended)

This protocol is self-validating: the physical effervescence of CO₂ gas indicates reaction initiation, while the complete disappearance of the highly polar baseline spot on TLC confirms completion.

Step-by-Step Methodology:

  • Setup: In a clean, dry, 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(4-Bromophenyl)-1,2,3-thiadiazole-5-carboxylic acid (10.0 mmol, 2.85 g).

  • Solvation: Add 15 mL of anhydrous N,N-Dimethylformamide (DMF) to the flask. Stir at room temperature until the substrate is fully dissolved.

  • Catalysis: Inject 0.02 equivalents (0.2 mmol, ~12 µL) of glacial acetic acid into the solution[6].

  • Thermal Activation: Submerge the flask in a pre-heated oil bath set to 105–110 °C. Caution: Do not exceed 115 °C, as 1,2,3-thiadiazoles can undergo thermal ring cleavage at excessive temperatures[3].

  • Monitoring: Stir the mixture for 2 to 4 hours. Monitor the reaction via TLC (Eluent: Hexanes/EtOAc 3:1). The starting material will appear as a UV-active streak near the baseline, while the product will elute as a distinct, non-polar UV-active spot.

  • Quenching & Extraction: Once effervescence ceases and TLC indicates total consumption of the starting material, remove the flask from the heat and cool to room temperature. Pour the mixture into 50 mL of ice-cold distilled water to quench the reaction. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL).

  • Washing & Drying: Wash the combined organic layers with 5% aqueous LiCl (2 × 20 mL) to remove residual DMF, followed by brine (30 mL). Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 4-(4-Bromophenyl)-1,2,3-thiadiazole.

Protocol B: Classic Copper-Catalyzed Decarboxylation

This protocol utilizes a self-validating acidic workup; the complete solubilization of the quinoline solvent into the aqueous layer ensures the organic phase contains only the target product.

Step-by-Step Methodology:

  • Setup: In a 50 mL two-neck round-bottom flask equipped with a reflux condenser and an argon inlet, suspend 4-(4-Bromophenyl)-1,2,3-thiadiazole-5-carboxylic acid (5.0 mmol, 1.42 g) in 10 mL of freshly distilled quinoline.

  • Catalyst Addition: Add 0.15 equivalents (0.75 mmol, 48 mg) of fine copper powder to the suspension.

  • Thermal Activation: Heat the mixture under an argon atmosphere to 150 °C using a sand bath or heating mantle. Maintain vigorous stirring.

  • Monitoring: Stir for 1 to 2 hours. The mixture will turn dark brown/black as the copper catalyst interacts with the substrate.

  • Workup: Cool the reaction mixture to room temperature. Dilute with 30 mL of Dichloromethane (DCM).

  • Acidic Wash: Transfer the mixture to a separatory funnel and wash carefully with cold 1M HCl (3 × 30 mL). Causality: The HCl protonates the quinoline solvent, converting it into a water-soluble quinolinium salt, effectively removing it from the organic product phase.

  • Filtration & Concentration: Filter the DCM layer through a short pad of Celite to remove suspended copper particulates. Wash the filtrate with brine, dry over MgSO₄, and concentrate in vacuo to afford the product.

References

  • Sigma-Aldrich. 4-(4-Bromophenyl)-1,2,3-thiadiazole Product Page. Source: sigmaaldrich.com. URL:

  • [3] Pain, D. L., & Slack, R. Congeners of Pyridine-4-carboxyhydrazide. Part II. Derivatives of 1,2,3-Thiadiazole. RSC Publishing (1965). Source: rsc.org. URL:

  • [1] Sphinx Knowledge House. Biological Activities of Thiadiazole Derivatives: A Review. Source: sphinxsai.com. URL:

  • [6] Google Patents (CN106187889A). Decarboxylation method of heterocyclic carboxylic acid compounds. Source: google.com. URL:

  • [5] Science of Synthesis. Product Class 11: 1,2,5-Thiadiazoles and Related Compounds. Source: thieme-connect.de. URL:

  • [2] Wiley Online Library. Synthesis of 1,2,3-Thiadiazoles. Source: wiley.com. URL:

  • [4] RSC Publishing. Congeners of Pyridine-4-carboxyhydrazide. Part II. Derivatives of 1,2,3-Thiadiazole (Extended). Source: rsc.org. URL:

  • [7] Google APIs (EP001399443B1). Thermal Decarboxylation in Quinoline. Source: googleapis.com. URL:

Sources

Method

Application Note: Unambiguous 1H and 13C NMR Characterization of 4-(4-Bromophenyl)-1,2,3-thiadiazole-5-carboxylic acid

Abstract This technical guide provides a comprehensive protocol and detailed spectral analysis for the structural elucidation of 4-(4-Bromophenyl)-1,2,3-thiadiazole-5-carboxylic acid using one-dimensional ¹H and ¹³C Nucl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive protocol and detailed spectral analysis for the structural elucidation of 4-(4-Bromophenyl)-1,2,3-thiadiazole-5-carboxylic acid using one-dimensional ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. This document is intended for researchers, chemists, and professionals in the fields of medicinal chemistry and drug development who require robust analytical methods for the characterization of novel heterocyclic compounds. The methodologies outlined herein are designed to ensure data integrity and reproducibility, providing a self-validating framework for spectral acquisition and interpretation.

Introduction

4-(4-Bromophenyl)-1,2,3-thiadiazole-5-carboxylic acid is a member of the 1,2,3-thiadiazole family, a class of five-membered heterocyclic compounds that have garnered significant interest in pharmaceutical and agrochemical research. The 1,2,3-thiadiazole scaffold is a known bioisostere for other aromatic systems and is present in molecules exhibiting a wide range of biological activities, including antimicrobial, anticancer, and herbicidal properties.[1] The presence of a bromophenyl substituent and a carboxylic acid moiety suggests potential for further chemical modification and exploration as a lead compound in drug discovery programs.

Given the critical role of structural integrity in establishing structure-activity relationships (SAR), unambiguous characterization of such molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for the non-destructive and definitive structural elucidation of organic molecules in solution.[2] This application note details the experimental procedures and expected spectral features for the complete ¹H and ¹³C NMR characterization of the title compound.

Principles of NMR Spectroscopy for Structural Characterization

NMR spectroscopy relies on the quantum mechanical property of atomic nuclei with non-zero spin, such as ¹H and ¹³C, to absorb and re-emit electromagnetic radiation when placed in a strong magnetic field. The precise frequency at which a nucleus resonates, known as its chemical shift (δ), is highly sensitive to its local electronic environment. This sensitivity allows for the differentiation of chemically non-equivalent nuclei within a molecule.

  • ¹H NMR Spectroscopy: Provides information on the number of different types of protons, their relative abundance (through integration), and their connectivity through spin-spin coupling (multiplicity).

  • ¹³C NMR Spectroscopy: Reveals the number of chemically distinct carbon atoms in the molecule's backbone. Proton-decoupled ¹³C NMR spectra, the most common type, present each unique carbon as a single sharp line, simplifying the spectrum.

The choice of deuterated solvent is crucial as it serves to dissolve the analyte and provides a deuterium signal for the spectrometer's lock system to maintain magnetic field stability.[3] For a molecule containing a carboxylic acid, a polar aprotic solvent like dimethyl sulfoxide-d₆ (DMSO-d₆) is often preferred due to its excellent solvating power for polar compounds and its ability to participate in hydrogen bonding with the acidic proton, often resulting in a broader, more distinct carboxylic acid proton signal.

Experimental Protocols

Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample preparation.[3] The following protocol ensures a homogenous solution free of particulate matter, which can degrade spectral resolution.

Materials:

  • 4-(4-Bromophenyl)-1,2,3-thiadiazole-5-carboxylic acid

  • Deuterated dimethyl sulfoxide (DMSO-d₆, 99.8 atom % D)

  • 5 mm NMR tubes

  • Glass Pasteur pipette

  • Small vial

  • Glass wool

Protocol:

  • Weigh 5-10 mg of the solid sample for ¹H NMR or 20-50 mg for ¹³C NMR into a small, clean, and dry vial.[3]

  • Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.

  • Gently agitate the vial to fully dissolve the sample. Sonication may be used if necessary to aid dissolution.

  • Prepare a micro-filter by placing a small plug of glass wool into a Pasteur pipette.

  • Filter the solution directly into a clean, dry 5 mm NMR tube to remove any suspended particles.[3]

  • Cap the NMR tube securely and label it appropriately.

NMR Data Acquisition

The following parameters are provided as a general guideline for a 400 MHz NMR spectrometer. Optimization may be required based on the specific instrument and sample concentration.

¹H NMR Acquisition:

  • Spectrometer Frequency: 400 MHz

  • Solvent: DMSO-d₆

  • Spectral Width: -2 to 14 ppm

  • Pulse Angle: 30-45°

  • Acquisition Time: ~4 seconds

  • Relaxation Delay: 2 seconds

  • Number of Scans: 16-64 (adjust for optimal signal-to-noise ratio)

  • Temperature: 298 K

¹³C NMR Acquisition (Proton-Decoupled):

  • Spectrometer Frequency: 100 MHz

  • Solvent: DMSO-d₆

  • Spectral Width: 0 to 200 ppm

  • Pulse Program: Standard proton-decoupled with NOE

  • Acquisition Time: ~1-2 seconds

  • Relaxation Delay: 2-5 seconds

  • Number of Scans: 1024 or more (as required for adequate signal-to-noise)

  • Temperature: 298 K

Data Analysis and Spectral Interpretation

The structural features of 4-(4-Bromophenyl)-1,2,3-thiadiazole-5-carboxylic acid give rise to a distinct set of signals in both ¹H and ¹³C NMR spectra. The following sections detail the predicted chemical shifts and their assignments.

Molecular Structure and Atom Numbering

For clarity in spectral assignment, the following atom numbering scheme will be used:

Figure 1. Structure of 4-(4-Bromophenyl)-1,2,3-thiadiazole-5-carboxylic acid with atom numbering.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons of the bromophenyl ring and the acidic proton of the carboxylic acid.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~13.0 - 14.0broad singlet1HCOOHThe acidic proton of a carboxylic acid typically appears as a broad singlet at a very downfield chemical shift, which can be concentration and temperature-dependent.
~7.8 - 8.0Doublet2HH-2', H-6'These protons are ortho to the electron-withdrawing thiadiazole ring and are expected to be deshielded. They will appear as a doublet due to coupling with H-3' and H-5'.
~7.6 - 7.8Doublet2HH-3', H-5'These protons are meta to the thiadiazole ring and ortho to the bromine atom. They will appear as a doublet due to coupling with H-2' and H-6'. The aromatic protons form a characteristic AA'BB' system.

Table 1. Predicted ¹H NMR data for 4-(4-Bromophenyl)-1,2,3-thiadiazole-5-carboxylic acid in DMSO-d₆.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will display nine distinct signals corresponding to the nine unique carbon atoms in the molecule.

Chemical Shift (δ, ppm)AssignmentRationale
~160 - 165C=OThe carbonyl carbon of the carboxylic acid is expected to resonate in this downfield region.[4]
~150 - 155C-4The C-4 carbon of the thiadiazole ring, being attached to the phenyl group, is expected to be significantly downfield.[1]
~140 - 145C-5The C-5 carbon of the thiadiazole ring, attached to the carboxylic acid group, is also expected in the downfield region.[1]
~132 - 134C-3', C-5'These aromatic carbons are deshielded due to their proximity to the bromine atom.
~128 - 130C-2', C-6'These aromatic carbons are adjacent to the thiadiazole ring.
~125 - 128C-1'The ipso-carbon attached to the thiadiazole ring.
~122 - 125C-4'The ipso-carbon attached to the bromine atom.

Table 2. Predicted ¹³C NMR data for 4-(4-Bromophenyl)-1,2,3-thiadiazole-5-carboxylic acid in DMSO-d₆.

Workflow for Structural Characterization

The overall process from receiving the sample to its final structural confirmation can be visualized as a systematic workflow.

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis cluster_3 Structural Confirmation weigh Weigh Sample (5-50 mg) dissolve Dissolve in DMSO-d6 (0.7 mL) weigh->dissolve filter Filter into NMR Tube dissolve->filter acquire_H1 Acquire 1H NMR Spectrum filter->acquire_H1 acquire_C13 Acquire 13C NMR Spectrum filter->acquire_C13 process Fourier Transform, Phase & Baseline Correction acquire_H1->process acquire_C13->process integrate Integrate 1H Signals process->integrate assign Assign Signals (Chemical Shift, Multiplicity) integrate->assign confirm Confirm Structure Matches Spectral Data assign->confirm

Figure 2. Workflow for the NMR characterization of 4-(4-Bromophenyl)-1,2,3-thiadiazole-5-carboxylic acid.

Conclusion

This application note provides a detailed and scientifically grounded framework for the ¹H and ¹³C NMR characterization of 4-(4-Bromophenyl)-1,2,3-thiadiazole-5-carboxylic acid. By following the outlined protocols for sample preparation and data acquisition, researchers can obtain high-quality spectra. The provided analysis of the expected chemical shifts, multiplicities, and integrations serves as a reliable guide for the interpretation of the experimental data, enabling unambiguous structural confirmation of the target molecule. This rigorous characterization is an indispensable step in the advancement of research and development involving this and related heterocyclic compounds.

References

  • Synthesis and characterization of 5-heteroarylsulfanyl-4-aryl- 1,2,3-selena/thiadiazoles. Journal of Chemical Sciences. Available at: [Link]

  • NMR Sample Preparation. Iowa State University Chemical Instrumentation Facility. Available at: [Link]

  • Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. MDPI. Available at: [Link]

  • 1-[2-butyl-4-chloro-5-[[4-(1,2,3-thiadiazole-4-yl)benzyl]-4-chloro-1H- imidazole-5-carboxaldehyd. University of Tehran. Available at: [Link]

  • SYNTHESIS AND SPECTRAL CHARACTERIZATION OF 1,3,4-THIADIAZOLE DERIVATIVES. BRAC University. Available at: [Link]

  • Condensation of in Situ Generated 4-Acetyl-1,2,3-triazolium-5-olate with 1,2,3-Thiadiazole-4-carboxylic Acid Hydrazide. AIP Publishing. Available at: [Link]

  • Synthesis, Characterization and Antimicrobial Activity of New Thiadiazole Derivatives. SciSpace. Available at: [Link]

  • 1H, 13C{1H} NMR and Mass spectra of compounds 4, 6, 8 and 11. Royal Society of Chemistry. Available at: [Link]

  • 1H-NMR (400 MHz) and 13C-NMR (100 MHz) data of 2 and 3 (DMSO-d6). ResearchGate. Available at: [Link]

  • Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Synthesis, Characterization, Antimicrobial And Anticancer Evaluation Of 3-(4-(4-Bromophenyl) Thiazol-2-Yl)-2-(Substituted Phenyl) Thiazolidin-4-Ones. Journal of Pharmaceutical Negative Results. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization Strategies for 4-(4-Bromophenyl)-1,2,3-thiadiazole-5-carboxylic Acid

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing challenges with the aqueous solubility of 4-(4-Bromophenyl)-1,2,3-thiadiazole-5-carbo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing challenges with the aqueous solubility of 4-(4-Bromophenyl)-1,2,3-thiadiazole-5-carboxylic acid during biological assays.

Chemical Profiling & Solubilization Theory

Before troubleshooting, it is critical to understand the physicochemical properties of your target molecule to explain the causality behind its behavior in solution:

  • Ionization (pKa): The electron-withdrawing 1,2,3-thiadiazole ring significantly increases the acidity of the carboxylic acid group, yielding a predicted pKa of approximately 1.3 to 1.5[1]. At a physiological pH of 7.4, the molecule exists almost entirely as a carboxylate anion.

  • Hydrophobicity (LogP): Despite being ionized, the bulky 4-bromophenyl moiety is highly lipophilic. The solvation energy of a single carboxylate group is often insufficient to overcome the strong hydrophobic interactions of the aromatic core, leading to rapid aggregation in aqueous environments.

Troubleshooting FAQs

Q1: My compound precipitates immediately when I dilute my DMSO stock into the aqueous assay buffer. Why does this happen? A1: This is a classic "solvent crash" driven by kinetic precipitation. DMSO is a strong hydrogen-bond acceptor that perfectly solvates the hydrophobic bromophenyl group. When diluted into water, the DMSO rapidly diffuses into the bulk aqueous phase. The hydrophobic core of the compound is suddenly exposed to water, causing the molecules to rapidly aggregate to minimize thermodynamically unfavorable water contact before the carboxylate group can stabilize them in solution[2].

Q2: Since the pKa is ~1.5, shouldn't the compound be highly soluble at pH 7.4? A2: While the carboxylate is fully ionized at pH 7.4, ionization alone does not guarantee solubility for highly lipophilic molecules. The dominant hydrophobic interactions of the bromophenyl-thiadiazole core override the hydration energy of the anion. This often results in the formation of micelle-like aggregates or amorphous precipitates rather than a true molecular solution.

Q3: What is the most effective excipient to prevent this precipitation without interfering with my cellular or biochemical assay? A3: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the recommended excipient. It features a hydrophobic internal cavity and a hydrophilic exterior. The hydrophobic 4-bromophenyl group acts as a "guest" that inserts into the HP-β-CD "host" cavity, forming a reversible inclusion complex. This shields the hydrophobic region from water, dramatically increasing apparent thermodynamic solubility without altering the compound's covalent structure or ionization state[].

Q4: How do I ensure the solubilizing agent (DMSO or HP-β-CD) isn't causing false positives/negatives in my assay? A4: You must implement a self-validating protocol. This requires running a vehicle control (excipient only) at the exact final assay concentration. For cell-based assays, DMSO should strictly be kept below 0.1% to 0.5% to prevent cytotoxicity and membrane permeabilization[4]. If the vehicle control deviates from the baseline (untreated) signal, the assay is invalid, and the excipient concentration must be reduced.

Experimental Workflows & Logic

Workflow Start Compound in DMSO (10 mM Stock) Decision Target Assay Conc. > 10 µM? Start->Decision LowConc Direct Dilution (Keep DMSO < 0.5%) Decision->LowConc No HighConc Use Solubilizer (HP-β-CD or Tween) Decision->HighConc Yes PreWarm Pre-warm Buffer (37°C) LowConc->PreWarm HighConc->PreWarm Mix Dropwise Addition + Vortexing PreWarm->Mix Validate Run Vehicle Control (Self-Validation) Mix->Validate

Workflow for solubilizing 4-(4-Bromophenyl)-1,2,3-thiadiazole-5-carboxylic acid.

ValidationLogic Cpd Compound + HP-β-CD Target Target Enzyme/Cell Cpd->Target Inhibits/Activates Ctrl HP-β-CD Only (Vehicle) Ctrl->Target Must have no effect Readout Assay Signal Target->Readout Valid Valid Result (Signal diff > 3x SD) Readout->Valid Vehicle = Baseline Invalid Invalid Result (Vehicle affects signal) Readout->Invalid Vehicle != Baseline

Self-validating logic to ensure excipients do not interfere with assay readout.

Step-by-Step Methodologies

Protocol A: Optimized DMSO-Aqueous Dilution (Kinetic Solubilization)

Use this protocol for low-concentration assays (≤ 10 µM final concentration).

Causality: Performing serial dilutions in 100% DMSO before aqueous transfer ensures that the final DMSO concentration remains constant across all dose-response wells. Dropping the compound directly into pre-warmed buffer prevents localized cold spots that trigger instant nucleation and precipitation[2].

  • Stock Preparation: Dissolve the compound in 100% anhydrous DMSO to create a 10 mM stock. Sonicate for 5 minutes at room temperature to ensure complete dissolution.

  • Intermediate Dilution: Perform all serial dilutions (e.g., 10 mM down to 10 µM) in 100% DMSO.

  • Aqueous Transfer: Pre-warm your assay buffer to 37°C. Add the DMSO stock dropwise to the buffer while continuously vortexing. The final DMSO concentration must be exactly 0.5% v/v.

  • Self-Validation Step: Prepare a parallel set of wells containing exactly 0.5% DMSO in buffer (no compound). Run the biological assay. If the readout of the 0.5% DMSO vehicle differs from a 0% DMSO baseline by more than 5%, the assay is invalid due to solvent interference, and the final DMSO concentration must be reduced to 0.1%[4].

Protocol B: HP-β-CD Inclusion Complexation (Thermodynamic Solubilization)

Use this protocol for high-concentration assays (> 10 µM) or sensitive cell lines.

Causality: HP-β-CD forms a 1:1 or 1:2 stoichiometric inclusion complex with the bromophenyl group. This thermodynamically stabilizes the molecule in water, preventing the kinetic "crash out" seen with pure DMSO[].

  • Excipient Preparation: Prepare a 10% (w/v) solution of HP-β-CD in your standard assay buffer. Filter sterilize through a 0.22 µm membrane.

  • Complexation: Add the required volume of 10 mM DMSO compound stock to the HP-β-CD buffer. (Keep final DMSO ≤ 0.5%).

  • Equilibration: Incubate the mixture at 37°C for 30-60 minutes with gentle shaking. This time is required for the host-guest thermodynamic equilibrium to be reached.

  • Self-Validation Step: Prepare a vehicle control containing 10% HP-β-CD and 0.5% DMSO (no compound). HP-β-CD can sometimes extract cholesterol from cell membranes at high concentrations. If the vehicle control shows reduced cell viability or altered enzyme kinetics compared to plain buffer, titrate the HP-β-CD down to 5% or 1% until the vehicle signal matches the baseline.

Data Presentation: Solubilization Strategies Summary

StrategyMechanism of ActionMax Recommended Final Conc.ProsCons
Direct DMSO Dilution Kinetic stabilization via rapid dispersion0.1% - 0.5% DMSOSimple, no specialized excipients required.High risk of precipitation; DMSO can be cytotoxic[4].
HP-β-CD Complexation Thermodynamic encapsulation of hydrophobic moiety1% - 10% (w/v) HP-β-CDExcellent stability; prevents precipitation completely[].May extract membrane lipids; requires equilibration time.
Non-ionic Surfactants (Tween-80) Micellar encapsulation0.01% - 0.1% (v/v)Highly effective for biochemical assays.Often lyses cells; incompatible with many cell-based assays.
pH Adjustment (Basic) Maximizes carboxylate ionizationpH 8.0 - 8.5Leverages the low pKa (~1.5) of the thiadiazole-carboxylic acid[1].Non-physiological pH may denature target proteins.

References

  • Title: Technical Support Center: Improving the Aqueous Solubility of GDC-0334 for In Vitro Assays | Source: BenchChem | URL: 4

  • Title: Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study | Source: ResearchGate | URL: 2

  • Title: Cyclodextrin Solutions for API Solubility Boost | Source: BOC Sciences | URL:

  • Title: 5-Methyl-1,3,4-thiadiazole-2-carboxylic acid | Source: Smolecule | URL: 1

Sources

Optimization

Troubleshooting low yield in 4-(4-Bromophenyl)-1,2,3-thiadiazole-5-carboxylic acid synthesis

Welcome to the Application Scientist Knowledge Base. This portal provides an in-depth, mechanistically grounded troubleshooting guide for the synthesis of 4-(4-Bromophenyl)-1,2,3-thiadiazole-5-carboxylic acid.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Knowledge Base. This portal provides an in-depth, mechanistically grounded troubleshooting guide for the synthesis of 4-(4-Bromophenyl)-1,2,3-thiadiazole-5-carboxylic acid.

The standard synthetic route relies on the Hurd-Mori reaction , a powerful but highly sensitive method for constructing the 1,2,3-thiadiazole core [1]. Because this sequence involves highly exothermic cyclizations and intermediates prone to degradation, yield optimization requires strict kinetic and thermodynamic control.

Process Parameters & Yield Metrics

To establish a baseline for your experiments, compare your current metrics against the validated parameters in the table below. Deviations from these ranges typically indicate mechanistic failures.

Synthesis StageTarget IntermediateOptimal Temp (°C)Reaction Time (h)Expected Yield (%)Critical Quality Attribute (CQA)
1. Condensation Hydrazone20 - 2512 - 1685 - 95Complete consumption of ketone (TLC)
2. Cyclization Ethyl 1,2,3-thiadiazole-5-carboxylate0 → 255 - 660 - 75Controlled gas evolution; absence of tar
3. Hydrolysis 4-(4-Bromophenyl)-1,2,3-thiadiazole-5-carboxylic acid20 - 25480 - 90Precipitation at pH 2.5 without CO₂ bubbling

Experimental Workflows & Diagnostic Logic

The following diagrams map the standard synthetic workflow and the diagnostic logic tree for troubleshooting yield bottlenecks.

SyntheticWorkflow SM Ethyl 3-(4-bromophenyl)- 3-oxopropanoate Step1 Step 1: Condensation Methyl Carbazate, MeOH, RT SM->Step1 Hydrazone Hydrazone Intermediate Step1->Hydrazone Step2 Step 2: Hurd-Mori Cyclization SOCl₂, DCM, 0°C to RT Hydrazone->Step2 Ester Ethyl 4-(4-bromophenyl)- 1,2,3-thiadiazole-5-carboxylate Step2->Ester Step3 Step 3: Saponification LiOH, MeOH/H₂O, RT Ester->Step3 Acidification Acidification 1M HCl, 0°C, pH 2.5 Step3->Acidification Product 4-(4-Bromophenyl)-1,2,3- thiadiazole-5-carboxylic acid Acidification->Product

Fig 1. Three-step synthetic workflow for 4-(4-Bromophenyl)-1,2,3-thiadiazole-5-carboxylic acid.

TroubleshootingTree Issue Yield < 40% or Impure Product Q1 Where is the mass loss? Issue->Q1 T1 Step 1: Hydrazone Incomplete Reaction Q1->T1 T2 Step 2: Cyclization Tarry Mixture / Byproducts Q1->T2 T3 Step 3: Hydrolysis No Precipitate on Acidification Q1->T3 S1 Action: Remove H₂O Use molecular sieves or azeotropic distillation T1->S1 S2 Action: Control Exotherm Strict 0°C addition of SOCl₂ Dilute in anhydrous DCM T2->S2 S3 Action: Prevent Decarboxylation Hydrolyze at RT (No heat!) Acidify strictly at 0°C T3->S3

Fig 2. Diagnostic logic tree for isolating and resolving yield bottlenecks at each synthetic step.

Self-Validating Experimental Protocols

To ensure reproducibility, each step below is designed as a self-validating system containing mechanistic rationale and mid-process checkpoints.

Step 1: Hydrazone Condensation
  • Rationale: The β -keto ester must be converted into a mono-protected hydrazone to provide the nitrogen atoms for the thiadiazole ring [2].

  • Procedure:

    • Dissolve ethyl 3-(4-bromophenyl)-3-oxopropanoate (1.0 eq) in anhydrous methanol.

    • Add methyl carbazate (1.05 eq) and a catalytic amount of p-Toluenesulfonic acid (p-TsOH).

    • Stir at 20–25 °C for 12–16 hours under an inert atmosphere.

  • Validation Checkpoint: Perform TLC (Hexane:EtOAc 3:1). The reaction is complete when the UV-active starting material spot is entirely replaced by a new, distinct hydrazone spot.

  • Workup: Concentrate under reduced pressure. Wash the resulting solid with cold hexane to remove unreacted starting materials.

Step 2: Hurd-Mori Cyclization (Critical Step)
  • Rationale: Thionyl chloride ( SOCl2​ ) acts as both a dehydrating agent and the sulfur source. The reaction is highly exothermic and prone to side reactions (chlorination, aromatization) if thermal energy is not strictly controlled [3].

  • Procedure:

    • Dissolve the hydrazone intermediate (1.0 eq) in anhydrous Dichloromethane (DCM) under Argon.

    • Cool the reaction vessel to strictly 0 °C using an ice-salt bath.

    • Add SOCl2​ (3.0 eq) dropwise over 30–45 minutes.

    • Maintain at 0 °C for 1 hour, then remove the bath and allow the mixture to warm to room temperature, stirring for an additional 4 hours.

  • Validation Checkpoint: Observe the gas evolution ( HCl and SO2​ ). The reaction mixture should transition to a yellow/orange hue. If the solution turns opaque black, thermal decomposition has occurred.

  • Workup: Quench carefully by pouring into crushed ice. Extract with DCM, wash with saturated NaHCO3​ and brine, dry over Na2​SO4​ , and concentrate to yield the ester.

Step 3: Saponification & Acidification
  • Rationale: The electron-withdrawing nature of the thiadiazole ring makes the C5-carboxylate highly susceptible to decarboxylation. Heat must be avoided entirely [1].

  • Procedure:

    • Dissolve the ester (1.0 eq) in a Methanol/Water mixture (3:1 v/v).

    • Add Lithium hydroxide monohydrate (LiOH· H2​O , 2.0 eq) in one portion.

    • Stir strictly at 20–25 °C for 4 hours.

  • Validation Checkpoint: TLC should confirm the complete disappearance of the ester.

  • Workup (Critical): Remove methanol under reduced pressure using a water bath below 30 °C . Cool the remaining aqueous layer to 0 °C. Slowly add 1M HCl dropwise until the pH reaches 2.5. A white/pale yellow precipitate of the target acid will form. Filter and dry under vacuum.

Troubleshooting & FAQs

Q1: Can I use Hydrazine Hydrate instead of Methyl Carbazate in Step 1? No. This is a common point of failure. Your starting material is a β -keto ester. If you use unprotected hydrazine hydrate, the initial hydrazone will immediately undergo intramolecular nucleophilic attack on the ester carbonyl. This will yield a 3-(4-bromophenyl)-2-pyrazolin-5-one ring instead of the required linear hydrazone. Methyl carbazate acts as a mono-protected hydrazine; the electron-withdrawing methoxycarbonyl group reduces the nucleophilicity of the terminal nitrogen, preventing pyrazolone formation and forcing the reaction to stop at the hydrazone stage [2].

Q2: My Hurd-Mori cyclization yields a black, tarry mixture instead of the ester. How do I prevent this? Black tarry mixtures indicate thermal decomposition and over-chlorination. The Hurd-Mori reaction releases significant exothermic energy alongside HCl and SO2​ gases[3].

  • Causality: If the temperature exceeds 15 °C during the initial SOCl2​ addition, the sensitive 1,2,3-thiadiazole ring can undergo nitrogen extrusion (loss of N2​ ), leading to reactive carbene intermediates that rapidly polymerize into tar. Furthermore, the electron-rich bromophenyl ring is susceptible to electrophilic chlorination by excess SOCl2​ at higher temperatures.

  • Solution: Do not run the reaction in neat SOCl2​ . Dilute the hydrazone in anhydrous DCM, use an ice-salt bath to maintain 0 °C during the dropwise addition, and only allow the reaction to warm to room temperature once initial gas evolution subsides.

Q3: I successfully isolated the ester, but after hydrolysis and acidification, my yield is near zero. Where did the product go? You are experiencing premature decarboxylation [1].

  • Causality: The 1,2,3-thiadiazole ring is strongly electron-withdrawing. This stabilizes the formation of a carbanion at the C5 position, drastically lowering the activation energy required for the loss of carbon dioxide ( CO2​ ). If you heat the hydrolysis reaction to reflux, or if you allow the temperature to spike during the exothermic addition of HCl during workup, the carboxylic acid will rapidly decarboxylate to form the volatile 4-(4-bromophenyl)-1,2,3-thiadiazole.

  • Solution: Perform the saponification strictly at room temperature. During acidification, you must cool the aqueous layer to 0 °C. Diagnostic visual cue: If you observe vigorous bubbling (distinct from minor neutralization fizzing) upon the addition of HCl , your product is actively decarboxylating into the atmosphere.

References

  • Synthesis and Biological Activity Evaluation of 1,2,3-Thiadiazole Derivatives as Potential Elicitors with Highly Systemic Acquired Resistance Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

  • Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update Source: Applied Sciences (MDPI) URL:[Link]

Troubleshooting

Preventing thermal degradation of 4-(4-Bromophenyl)-1,2,3-thiadiazole-5-carboxylic acid

A Guide for Researchers on Preventing and Troubleshooting Thermal Degradation Welcome to the technical support guide for 4-(4-Bromophenyl)-1,2,3-thiadiazole-5-carboxylic acid. This document is designed for researchers, m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers on Preventing and Troubleshooting Thermal Degradation

Welcome to the technical support guide for 4-(4-Bromophenyl)-1,2,3-thiadiazole-5-carboxylic acid. This document is designed for researchers, medicinal chemists, and drug development professionals who utilize this compound in their experiments. Our goal is to provide you with expert insights and practical, field-proven protocols to mitigate thermal degradation, ensuring the integrity and reproducibility of your results.

The 1,2,3-thiadiazole ring system, while a valuable scaffold in medicinal chemistry, can exhibit sensitivity to environmental factors, particularly heat.[1] The presence of the carboxylic acid moiety at the 5-position introduces a primary and highly probable pathway for thermal degradation: decarboxylation. This guide will address this core instability and provide comprehensive strategies for its prevention.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, presented in a question-and-answer format.

Issue 1: I'm observing gas evolution and a significant loss of my starting material when heating my reaction mixture. What is happening and how can I stop it?

Answer: You are most likely observing thermal decarboxylation. The carboxylic acid group (-COOH) on the thiadiazole ring is susceptible to elimination as carbon dioxide (CO₂) gas when heated, especially in solution. This process is often the primary thermal degradation pathway for aromatic and heterocyclic carboxylic acids.[2][3]

The thermal decarboxylation of aromatic carboxylic acids can proceed through several mechanisms, but a common one involves an acid-promoted ionic pathway where the molecule is protonated, facilitating the loss of CO₂.[2] The electron-deficient nature of the thiadiazole ring can influence this process. The result is the formation of 4-(4-bromophenyl)-1,2,3-thiadiazole.

cluster_main Predicted Thermal Degradation Pathway Start 4-(4-Bromophenyl)-1,2,3- thiadiazole-5-carboxylic acid Product 4-(4-Bromophenyl)-1,2,3-thiadiazole Start->Product Heat (Δ) CO2 Carbon Dioxide (CO₂) Product->CO2 Loss of Start Impurity Detected (TLC, LC-MS) Check1 Was heat used in reaction or workup? Start->Check1 Check2 Were strong acids/bases used? Check1->Check2 No Solution1 Reduce temperature. Use high-vacuum evaporation at low temp. Check1->Solution1 Yes Solution2 Use milder reagents. Perform pH neutralization at low temperature (0 °C). Check2->Solution2 Yes Analyze Characterize impurities (LC-MS/MS, NMR) Check2->Analyze No End Implement preventative measures Solution1->End Solution2->End Analyze->End cluster_workflow Thermal Stability Assessment Workflow A Prepare Stock Solution (e.g., 10 mM in DMSO) B Aliquot into HPLC Vials (Triplicates per condition) A->B C Incubate at Test Temperatures (e.g., 40°C, 60°C, 80°C) and Control (4°C) B->C D Sample at Time Points (0, 1, 4, 8, 24 hrs) C->D E Quench & Dilute Samples D->E F Analyze by HPLC E->F G Calculate % Remaining Parent Compound & Identify Degradants F->G

Sources

Optimization

Technical Support Center: Recrystallization of 4-(4-Bromophenyl)-1,2,3-thiadiazole-5-carboxylic acid

Welcome to the Technical Support Center. This guide is specifically engineered for scientists and process chemists facing purification bottlenecks with 4-(4-Bromophenyl)-1,2,3-thiadiazole-5-carboxylic acid.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for scientists and process chemists facing purification bottlenecks with 4-(4-Bromophenyl)-1,2,3-thiadiazole-5-carboxylic acid.

Part 1: Physicochemical Profiling & Solvent Causality

To successfully crystallize this molecule, one must understand its unique solubility dichotomy. The structure features a highly polar 1,2,3-thiadiazole ring and a 5-carboxylic acid group. The carboxylic acid is prone to forming robust, tightly bound intermolecular hydrogen-bonded dimers in the solid state. Conversely, the 4-bromophenyl moiety is heavily lipophilic, bulky, and polarizable.

The Causality of Solvent Selection: Because of the strong hydrogen-bonding network, non-polar aliphatic solvents (like heptane or cyclohexane) cannot provide the solvation energy required to break the crystal lattice, rendering the compound completely insoluble. However, in highly coordinating solvents (like methanol, ethanol, or ethyl acetate), the hydrogen bonds are easily disrupted, and the lipophilic bromophenyl group drives the molecule into solution, often resulting in extreme solubility. The ideal crystallization system must balance these opposing forces, typically by utilizing a highly polar "good" solvent paired with a highly polar "anti-solvent" (like water), or by dynamically altering the solvent composition via a solvent swap[1].

Quantitative Solvent System Comparison
Solvent SystemRatio (v/v)Solubilizing MechanismTypical RecoveryRisk Profile & Causality
Ethanol / Water 1:2 to 1:4EtOH breaks H-bond dimers; H 2​ O acts as a highly polar anti-solvent.75–85%High risk of oiling out if H 2​ O is added too rapidly at high temperatures, forcing phase separation before nucleation.
EtOAc / Heptane 1:3EtOAc solvates the polar head; Heptane precipitates the lipophilic tail.70–80%Moderate risk of solvent trapping. EtOAc can co-crystallize or become trapped within the lattice of polar molecules.
2-MeTHF EtOH Solvent Swap2-MeTHF extracts the crude; swapping to EtOH provides controlled supersaturation[1][2].85–95%Low risk, high purity. Requires precise distillation control during the swap to prevent concentrating to dryness.
Toluene / AcOH 5:1AcOH prevents acid ionization; Toluene solvates the bromophenyl group.60–70%Low risk of oiling out. However, high boiling points make residual solvent removal difficult during drying.

Part 2: Self-Validating Protocol: Solvent-Swap Crystallization

Direct recrystallization of crude thiadiazole carboxylic acids often fails because concentrating the crude reaction mixture to dryness traps impurities in an amorphous glass that is difficult to redissolve. Drawing from scalable routes for thiadiazole building blocks[1][2], a solvent-swap methodology provides superior control over crystallization kinetics.

Step 1: Dissolution & Extraction Dissolve 1.0 equivalent of crude 4-(4-Bromophenyl)-1,2,3-thiadiazole-5-carboxylic acid in 7 volumes of 2-methyltetrahydrofuran (2-MeTHF). Causality: 2-MeTHF is an excellent solvent for polar heterocycles and is immiscible with water, allowing for aqueous washing to remove inorganic reaction byproducts.

Step 2: Aqueous Wash & Clarification Wash the organic layer with 3 volumes of 0.1 M HCl. Validation Check: Verify the aqueous layer pH is <3. This ensures the carboxylic acid remains fully protonated and partitioned entirely in the organic phase. Filter the organic layer through a 1 μ m PTFE membrane. The filtrate must be optically clear before proceeding.

Step 3: Solvent Swap Distillation Transfer the clarified 2-MeTHF solution to a distillation apparatus. Distill under reduced pressure (approx. 200 mbar) while continuously feeding absolute ethanol (EtOH) to maintain a constant reactor volume[1]. Validation Check: Monitor the vapor temperature. The swap is complete only when the vapor temperature stabilizes at the boiling point of pure ethanol at the applied pressure, confirming the complete removal of 2-MeTHF.

Step 4: Anti-Solvent Titration Heat the ethanolic solution to 60 °C. Slowly add purified water dropwise. Validation Check: Halt the water addition the exact moment the solution exhibits a faint, persistent opalescence (the cloud point). This visually confirms the system has reached the metastable zone.

Step 5: Seeding & Annealing Add 0.5% w/w of pure crystalline product as seeds. Maintain the temperature at 60 °C for 45 minutes. Validation Check: The opalescence must transition into a distinct, flowable suspension of macroscopic crystals. If the mixture turns into an oily emulsion, the supersaturation is too high (see Troubleshooting).

Step 6: Controlled Cooling Cool the suspension linearly to 5 °C over 4 hours (cooling rate ~0.2 °C/min). Causality: A slow, linear cooling profile maximizes crystal growth and rejects impurities into the mother liquor. Filter the solid and wash with cold 1:3 EtOH/Water.

Part 3: Troubleshooting Guides & FAQs

Q1: My compound consistently "oils out" (forms a liquid emulsion) instead of forming solid crystals. Why does this happen and how do I prevent it? A1: "Oiling out," or Liquid-Liquid Phase Separation (LLPS), occurs when the saturation point of the solution is reached at a temperature above the melting point of the solute[3][4]. Because impurities drastically lower the melting point of your crude mixture (freezing-point depression), the compound separates as an impure, solute-rich liquid droplet rather than a rigid crystal lattice[5]. Prevention: Lower the supersaturation level. Do not add your anti-solvent at reflux. Instead, cool the solution to just above the anticipated cloud point, add seed crystals, and cool very slowly. Alternatively, increase the proportion of the "good" solvent to keep the compound dissolved until a lower temperature is reached[5][6].

Q2: I have an oiled-out mixture right now. How do I recover it without starting over? A2: Do not attempt to filter an oil; it will simply coat your glassware and blind your filter paper. Instead, return the flask to the heat source and add a small amount of your solubilizing solvent (e.g., Ethanol) until the oil redissolves into a homogenous solution[4]. Allow the flask to cool much more slowly, ideally in an insulated water bath. Introduce a seed crystal or gently scratch the inside of the glass flask with a stirring rod to provide a nucleation site before the oiling temperature is reached[7].

Q3: The compound is completely insoluble in non-polar solvents like heptane, but highly soluble in ethanol. Standard cooling doesn't yield crystals. What is the mechanistic workaround? A3: The extreme polarity of the thiadiazole-carboxylic acid moiety means it requires highly polar solvents to break its solid-state hydrogen bonding. Once dissolved in ethanol, the lipophilic bromophenyl group keeps it highly soluble. If cooling alone fails, you must alter the solvent's dielectric constant dynamically. Use the anti-solvent addition method (water) at an elevated temperature to force the hydrophobic bromophenyl group out of the solution, establishing the cloud point, followed by controlled cooling[1].

Part 4: Diagnostic Workflow

OilingOutWorkflow Start Oiling Out Observed (Liquid-Liquid Phase Separation) Reheat Reheat mixture until oil fully redissolves Start->Reheat CheckSolvent Is the cloud point temperature higher than the crude melting point? Reheat->CheckSolvent AddGoodSolvent Add 5-10% more 'Good' Solvent (e.g., EtOH) CheckSolvent->AddGoodSolvent Yes (Lowers cloud point) CoolSlowly Cool slowly (0.5 °C/min) Provide nucleation site (Seeding) CheckSolvent->CoolSlowly No (Kinetically hindered) AddGoodSolvent->CoolSlowly Success Crystalline Solid Forms CoolSlowly->Success Fail Oil Reforms CoolSlowly->Fail ChangeSystem Perform Solvent Swap (e.g., 2-MeTHF to EtOH/H2O) Fail->ChangeSystem ChangeSystem->Success

Diagnostic workflow for resolving Liquid-Liquid Phase Separation (Oiling Out) during recrystallization.

References
  • Development of a Scalable Route for a Key Thiadiazole Building Block via Sequential Sandmeyer Bromination and Room-Temperature Suzuki–Miyaura Coupling. ACS Publications. URL:[Link]

  • Oiling Out in Crystallization. Mettler Toledo. URL:[Link]

  • 3.6F: Troubleshooting. Chemistry LibreTexts. URL:[Link]

  • The Problem of Oiling Out in Chemical Process Development. KiloMentor. URL:[Link]

  • Recrystallization (help meeeeee). Reddit (r/chemistry). URL:[Link]

  • Problems with Recrystallisations. University of York Chemistry Teaching Labs. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Catalyst Selection for Coupling Reactions with 4-(4-Bromophenyl)-1,2,3-thiadiazole-5-carboxylic acid

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding catalyst selection for...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding catalyst selection for coupling reactions involving 4-(4-Bromophenyl)-1,2,3-thiadiazole-5-carboxylic acid. The unique electronic and structural features of this substrate, namely the electron-withdrawing thiadiazole ring and the potentially coordinating carboxylic acid group, present specific challenges in achieving high-yielding and clean cross-coupling reactions. This document is designed to help you navigate these challenges and optimize your synthetic strategies.

Troubleshooting Guide

This section addresses common issues encountered during coupling reactions with 4-(4-Bromophenyl)-1,2,3-thiadiazole-5-carboxylic acid and provides systematic approaches to resolving them.

Q1: My Suzuki-Miyaura coupling reaction is giving low to no yield. What are the likely causes and how can I fix it?

A1: Low yields in Suzuki-Miyaura couplings with this substrate are often multifactorial. The electron-deficient nature of the aryl bromide, due to the thiadiazole ring, can make oxidative addition more facile, but other steps in the catalytic cycle may be hindered.[1] The presence of the carboxylic acid can also complicate the reaction.[2] Here’s a breakdown of potential issues and solutions:

  • Catalyst and Ligand Choice: The selection of the palladium catalyst and its associated ligand is paramount.

    • Problem: Your current catalyst system may not be active enough or may be prone to deactivation. Standard catalysts like Pd(PPh₃)₄ might not be optimal.[3]

    • Solution: Employ more electron-rich and bulky phosphine ligands. These ligands can stabilize the palladium center and promote the reductive elimination step.[3][4] Consider using pre-catalysts like XPhos Pd G2, which have shown success in reducing side reactions.[5] Buchwald ligands, in general, are a good choice for challenging substrates.

  • Base Selection: The base plays a critical role in the transmetalation step, activating the boronic acid.[6]

    • Problem: An inappropriate base can lead to poor activation of the boronic acid, hydrolysis of the boronic acid, or unwanted side reactions. Strong bases might also promote dehalogenation.[5]

    • Solution: Screen a variety of bases. While inorganic bases like K₂CO₃ and K₃PO₄ are common, cesium carbonate (Cs₂CO₃) is often more effective in challenging couplings due to its higher solubility in organic solvents.[6] If your substrate is sensitive to strong bases, consider milder options like KF.[7] The presence of the carboxylic acid may necessitate the use of a base that does not form an insoluble salt with the substrate.

  • Solvent System: The solvent influences the solubility of reactants and the stability of the catalytic species.

    • Problem: A single solvent system may not be optimal for dissolving all components (the polar substrate, the less polar boronic acid, and the inorganic base).

    • Solution: A mixture of a non-polar solvent (like toluene or dioxane) and a polar aprotic solvent (like DMF) or water is often beneficial.[1][6] The addition of water is often necessary to facilitate the dissolution of the base and promote the transmetalation step.[8]

  • Reaction Temperature:

    • Problem: The reaction temperature may be too low for the catalytic cycle to proceed efficiently, or too high, leading to catalyst decomposition or side reactions like dehalogenation.[5]

    • Solution: Start with a moderate temperature (e.g., 80-90 °C) and adjust as needed based on reaction monitoring.[6] Microwave irradiation can sometimes improve yields and reduce reaction times.[9][10]

Q2: I am observing a significant amount of a dehalogenated byproduct in my Suzuki coupling reaction. How can I minimize this?

A2: Dehalogenation, the replacement of the bromine atom with a hydrogen, is a common side reaction in palladium-catalyzed couplings, especially with electron-deficient aryl halides.[1][5] It can arise from various pathways, including those involving hydride sources in the reaction mixture.

  • Strategies to Mitigate Dehalogenation:

    • Optimize the Ligand: Bulky, electron-rich phosphine ligands can favor the desired reductive elimination over pathways leading to dehalogenation.[5]

    • Choice of Base: Avoid strong bases like alkoxides (e.g., NaOEt, t-BuOK) which can act as hydride donors. Weaker inorganic bases like K₂CO₃ or K₃PO₄ are generally preferred.[5]

    • Control Temperature and Time: Run the reaction at the lowest effective temperature and monitor the reaction closely. Stop the reaction as soon as the starting material is consumed to prevent prolonged exposure to conditions that favor dehalogenation.[5]

    • Solvent Choice: Aprotic solvents are generally recommended. If an alcohol is used as a co-solvent, it can be a source of hydrides.[5]

    • Additives: In some cases, the addition of bromide salts has been reported to suppress dehalogenation.[5]

Q3: My Heck coupling reaction with an alkene is sluggish and gives a complex mixture of products. What should I try?

A3: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene.[11][12] The challenges with 4-(4-Bromophenyl)-1,2,3-thiadiazole-5-carboxylic acid are similar to those in Suzuki coupling, with additional considerations for the alkene partner.

  • Catalyst System:

    • Problem: The catalyst may not be efficient for the oxidative addition of the electron-deficient aryl bromide or for the subsequent steps of the Heck cycle.

    • Solution: While Pd(OAc)₂ is a common precursor, the choice of ligand is critical.[13] For challenging aryl bromides, phosphine ligands like P(t-Bu)₃ have been shown to be effective.[14] N-heterocyclic carbene (NHC) ligands can also offer high stability and activity.[11]

  • Base and Solvent:

    • Problem: The base is crucial for regenerating the Pd(0) catalyst at the end of the cycle.[15] An unsuitable base or solvent can lead to low turnover and side reactions.

    • Solution: A variety of bases can be used, including organic amines like Et₃N or inorganic bases like K₂CO₃.[13][16] Polar aprotic solvents like DMF or acetonitrile are often used.[16] Aqueous media can also be effective in some cases.[13]

  • Side Reactions:

    • Problem: Isomerization of the double bond in the product can lead to a mixture of E/Z isomers.[15] Dimerization of the starting materials is also a possibility.[17]

    • Solution: The addition of certain salts can sometimes suppress olefin isomerization.[15] Careful control of reaction conditions, particularly temperature, can help minimize side reactions.

Q4: I am attempting a Sonogashira coupling with a terminal alkyne, but the reaction is not proceeding. What are the key parameters to check?

A4: The Sonogashira coupling is a powerful method for forming C(sp²)-C(sp) bonds, typically using a palladium catalyst and a copper(I) co-catalyst.[18][19]

  • Catalyst System:

    • Problem: The standard Pd(PPh₃)₄/CuI system may not be effective. The carboxylic acid or the thiadiazole nitrogen could potentially coordinate to the copper, inhibiting its role in the catalytic cycle.

    • Solution: A variety of palladium sources can be used, including PdCl₂(PPh₃)₂ and those with bidentate phosphine ligands like dppf.[18] In cases where copper is problematic, "copper-free" Sonogashira protocols have been developed and are worth exploring.[19]

  • Base and Solvent:

    • Problem: An amine base is typically required to deprotonate the terminal alkyne and to neutralize the HX generated.[20] The choice of amine and solvent is crucial.

    • Solution: Diethylamine (Et₂NH) or triethylamine (Et₃N) are commonly used bases and can often serve as the solvent as well.[20] Anhydrous and anaerobic conditions are traditionally recommended, though newer methods are more tolerant.[19]

  • Protecting Groups:

    • Problem: If the terminal alkyne is sensitive to the reaction conditions, it may degrade.

    • Solution: Using a protected alkyne, such as a trimethylsilyl (TMS)-protected alkyne, followed by deprotection can be a successful strategy.

Frequently Asked Questions (FAQs)

Q5: Does the carboxylic acid group on the thiadiazole ring interfere with the coupling reactions?

A5: Yes, the carboxylic acid group can significantly influence the reaction. It can act as an internal base, affecting the pH of the reaction mixture. More importantly, the corresponding carboxylate can coordinate to the palladium center, potentially deactivating the catalyst or altering its reactivity.[2] In some cases, decarboxylation can occur at high temperatures, leading to an unwanted side product.[21] It is often beneficial to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) before performing the coupling reaction, followed by hydrolysis to regenerate the acid.

Q6: Which palladium catalyst is a good starting point for optimizing a Suzuki coupling with this substrate?

A6: For a challenging substrate like 4-(4-Bromophenyl)-1,2,3-thiadiazole-5-carboxylic acid, starting with a robust and versatile catalyst system is advisable. A good starting point would be a palladium(II) precatalyst like Pd(OAc)₂ or a preformed catalyst like Pd(dppf)Cl₂.[22] These are often used in combination with bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands are known to promote the coupling of electron-deficient aryl halides and can help to avoid common side reactions.[4]

Q7: What is the role of the ligand in these palladium-catalyzed reactions?

A7: The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity. Key functions include:

  • Facilitating Oxidative Addition: Electron-rich ligands donate electron density to the palladium center, which facilitates the initial oxidative addition of the aryl bromide to the Pd(0) species.[3]

  • Promoting Reductive Elimination: Bulky ligands can promote the final reductive elimination step, which forms the desired C-C bond and regenerates the Pd(0) catalyst.[3]

  • Preventing Catalyst Decomposition: Ligands stabilize the palladium nanoparticles, preventing their aggregation into inactive "palladium black."

  • Influencing Selectivity: The steric and electronic properties of the ligand can influence the selectivity of the reaction, for example, by minimizing side reactions like dehalogenation.[4]

Q8: Can I use microwave heating to accelerate these coupling reactions?

A8: Yes, microwave irradiation is an excellent tool for accelerating these reactions and can often lead to higher yields and cleaner product profiles in shorter reaction times.[9][10] The rapid and uniform heating provided by microwaves can overcome activation energy barriers more efficiently than conventional heating. It is particularly useful for optimizing reaction conditions quickly. However, it is important to use appropriate microwave-safe reaction vessels and to carefully monitor the temperature and pressure.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This is a general starting point; optimization of the base, ligand, and solvent may be necessary.

Materials:

  • 4-(4-Bromophenyl)-1,2,3-thiadiazole-5-carboxylic acid (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol)

  • Solvent (e.g., Toluene/H₂O, 10:1 mixture, 11 mL)

Procedure:

  • To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the 4-(4-Bromophenyl)-1,2,3-thiadiazole-5-carboxylic acid, arylboronic acid, palladium catalyst, phosphine ligand, and base.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 90-100 °C and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Summary

Table 1: Recommended Starting Conditions for Different Coupling Reactions
Coupling ReactionCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)
Suzuki-Miyaura Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (10:1)90-110
Heck Pd(OAc)₂ (1)P(t-Bu)₃ (2)K₂CO₃ (2)DMF/H₂O (1:1)80-120
Sonogashira PdCl₂(PPh₃)₂ (2)-Et₃N (3)Toluene/Et₃N (2:1)60-80
(Copper-free)

Visual Guides

Catalyst Selection Workflow

G start Start: Coupling Reaction with 4-(4-Bromophenyl)-1,2,3-thiadiazole-5-carboxylic acid reaction_type Choose Coupling Reaction Type start->reaction_type suzuki Suzuki-Miyaura reaction_type->suzuki C(sp²)-C(sp²) heck Heck reaction_type->heck C(sp²)-C(sp²) (alkene) sonogashira Sonogashira reaction_type->sonogashira C(sp²)-C(sp) suzuki_catalyst Catalyst: Pd(OAc)₂/SPhos Base: K₃PO₄ Solvent: Toluene/H₂O suzuki->suzuki_catalyst heck_catalyst Catalyst: Pd(OAc)₂/P(t-Bu)₃ Base: K₂CO₃ Solvent: DMF/H₂O heck->heck_catalyst sonogashira_catalyst Catalyst: PdCl₂(PPh₃)₂ (Consider Cu-free) Base: Et₃N sonogashira->sonogashira_catalyst troubleshooting Low Yield or Side Reactions? suzuki_catalyst->troubleshooting heck_catalyst->troubleshooting sonogashira_catalyst->troubleshooting optimize Troubleshoot: - Screen Ligands - Vary Base - Adjust Temperature - Protect COOH group troubleshooting->optimize Yes success Successful Coupling troubleshooting->success No optimize->suzuki_catalyst optimize->heck_catalyst optimize->sonogashira_catalyst

Caption: A decision-making workflow for selecting and optimizing catalyst systems.

Simplified Suzuki-Miyaura Catalytic Cycle

G pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)L₂-Br oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl Ar-Pd(II)L₂-Ar' transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product aryl_halide Ar-Br aryl_halide->oxidative_addition boronic_acid Ar'-B(OH)₂ + Base boronic_acid->transmetalation

Caption: Key steps in the Suzuki-Miyaura catalytic cycle.

References

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Antimicrobial Validation of 4-(4-Bromophenyl)-1,2,3-thiadiazole-5-carboxylic acid

This guide provides a comprehensive framework for the validation of the antimicrobial properties of the novel synthetic compound, 4-(4-Bromophenyl)-1,2,3-thiadiazole-5-carboxylic acid. As a member of the thiadiazole fami...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the validation of the antimicrobial properties of the novel synthetic compound, 4-(4-Bromophenyl)-1,2,3-thiadiazole-5-carboxylic acid. As a member of the thiadiazole family of heterocyclic compounds, it belongs to a class of molecules that has garnered significant interest for a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] This document outlines a rigorous, multi-faceted experimental approach to objectively assess its efficacy against a panel of clinically relevant bacterial and fungal pathogens, in comparison to established antimicrobial agents. The methodologies described herein are grounded in internationally recognized standards to ensure data integrity and reproducibility.

Introduction: The Rationale for Investigating Thiadiazole Derivatives

The increasing prevalence of multidrug-resistant pathogens presents a formidable challenge to global public health.[4][5] This has catalyzed the search for novel antimicrobial agents with unique mechanisms of action. Thiadiazoles, five-membered aromatic rings containing sulfur and nitrogen atoms, have emerged as a promising scaffold in medicinal chemistry.[1][3] The unique electronic and structural features of the thiadiazole ring contribute to its diverse biological activities.[6][7] While the 1,3,4-thiadiazole isomer has been extensively studied, this guide focuses on a proposed validation pathway for a 1,2,3-thiadiazole derivative, 4-(4-Bromophenyl)-1,2,3-thiadiazole-5-carboxylic acid.

The structure-activity relationship (SAR) of thiadiazole derivatives suggests that the nature and position of substituents on the thiadiazole ring significantly influence their antimicrobial potency.[1][2][8] The presence of a halogenated phenyl group, such as the 4-bromophenyl moiety in the target compound, has been associated with enhanced antimicrobial activity in related heterocyclic structures.[9][10] Therefore, a systematic evaluation of this specific compound is warranted.

Experimental Design for Antimicrobial Validation

A robust validation of a novel antimicrobial agent requires a multi-pronged approach to determine its spectrum of activity and potency. The following experimental workflow is proposed for 4-(4-Bromophenyl)-1,2,3-thiadiazole-5-carboxylic acid.

experimental_workflow cluster_preparation Phase 1: Preparation cluster_screening Phase 2: Primary Screening cluster_quantitative Phase 3: Quantitative Analysis cluster_data Phase 4: Data Analysis & Comparison Compound Test Compound Synthesis & Characterization DiskDiffusion Agar Disk Diffusion Assay (Zone of Inhibition) Compound->DiskDiffusion Organisms Selection of Test Microorganisms Organisms->DiskDiffusion Media Preparation of Standardized Culture Media & Reagents Media->DiskDiffusion MIC Broth Microdilution Assay (Minimum Inhibitory Concentration - MIC) DiskDiffusion->MIC Proceed if active MBC Minimum Bactericidal Concentration (MBC) Assay MIC->MBC Determine bactericidal/fungicidal effect DataAnalysis Data Compilation & Statistical Analysis MIC->DataAnalysis MBC->DataAnalysis Comparison Comparison with Standard Antimicrobials DataAnalysis->Comparison Report Final Report Generation Comparison->Report

Caption: Proposed experimental workflow for the antimicrobial validation of 4-(4-Bromophenyl)-1,2,3-thiadiazole-5-carboxylic acid.

Selection of Test Microorganisms

To ascertain the spectrum of antimicrobial activity, a diverse panel of microorganisms should be selected, including Gram-positive and Gram-negative bacteria, as well as fungal species. The choice of strains should be based on their clinical relevance and established use in antimicrobial susceptibility testing.

Table 1: Proposed Panel of Test Microorganisms

CategorySpeciesStrain (Example)Rationale
Gram-positive Bacteria Staphylococcus aureusATCC 25923A common cause of skin, soft tissue, and bloodstream infections, with notable antibiotic resistance.[11][12]
Bacillus subtilisATCC 6633A representative of spore-forming bacteria and a common surrogate for other Bacillus species.[4][13]
Gram-negative Bacteria Escherichia coliATCC 25922A prevalent pathogen in urinary tract infections and a key model organism for Gram-negative bacteria.[11][12]
Pseudomonas aeruginosaATCC 27853An opportunistic pathogen known for its intrinsic and acquired resistance to multiple antibiotics.[13][14]
Fungi (Yeast) Candida albicansATCC 10231The most common cause of human fungal infections, ranging from superficial to life-threatening systemic infections.[11][15]
Fungi (Mold) Aspergillus nigerATCC 16404A common mold that can cause opportunistic infections, particularly in immunocompromised individuals.[11]
Comparative Antimicrobial Agents

The performance of the test compound should be benchmarked against well-characterized antimicrobial agents. The selection of these positive controls should align with the types of microorganisms being tested.

Table 2: Proposed Comparative Antimicrobial Agents

AgentClassPrimary Spectrum of Activity
Ciprofloxacin FluoroquinoloneBroad-spectrum antibacterial (Gram-positive and Gram-negative).[16]
Cefuroxime Cephalosporin (2nd Gen)Broad-spectrum antibacterial.[4]
Neomycin AminoglycosidePrimarily Gram-negative bacteria.[11]
Fluconazole TriazoleAntifungal (primarily yeasts).[9][17][18]
Amphotericin B PolyeneBroad-spectrum antifungal.[17][18]

Methodologies for Antimicrobial Susceptibility Testing

Adherence to standardized protocols is paramount for the generation of reliable and comparable data. The Clinical and Laboratory Standards Institute (CLSI) provides widely accepted guidelines for antimicrobial susceptibility testing.[19][20]

Agar Disk Diffusion Method (Kirby-Bauer Test)

This qualitative method provides a preliminary assessment of the antimicrobial activity of the test compound.

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of each test microorganism equivalent to a 0.5 McFarland standard.[21][22]

  • Plate Inoculation: Uniformly streak the microbial suspension onto the surface of Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) plates.[21]

  • Disk Application: Aseptically place sterile paper disks impregnated with a known concentration of 4-(4-Bromophenyl)-1,2,3-thiadiazole-5-carboxylic acid, positive control antibiotics, and a negative control (solvent) onto the agar surface.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 25-30°C for 24-48 hours for yeast).

  • Measurement: Measure the diameter of the zone of inhibition (in mm) around each disk where microbial growth is absent.[21]

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[23][24]

Protocol:

  • Serial Dilutions: Prepare a series of two-fold dilutions of the test compound and control antimicrobials in a 96-well microtiter plate containing appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Add a standardized inoculum of the test microorganism to each well.

  • Controls: Include a positive control (microorganism in broth without antimicrobial) and a negative control (broth only).

  • Incubation: Incubate the plates under the same conditions as the disk diffusion assay.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity).

mic_protocol cluster_setup Setup cluster_incubation Incubation cluster_reading Reading A Prepare serial dilutions of 4-(4-Bromophenyl)-1,2,3-thiadiazole-5-carboxylic acid in a 96-well plate B Add standardized microbial inoculum to each well A->B C Incubate at appropriate temperature and duration B->C D Visually assess for turbidity in each well C->D E Determine the lowest concentration with no visible growth (MIC) D->E

Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).

Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination

This assay is performed to determine if the test compound is bacteriostatic/fungistatic (inhibits growth) or bactericidal/fungicidal (kills the organism).

Protocol:

  • Subculturing: Following MIC determination, take an aliquot from the wells showing no visible growth.

  • Plating: Spread the aliquot onto an appropriate agar medium that does not contain the test compound.

  • Incubation: Incubate the plates under optimal growth conditions.

  • MBC/MFC Determination: The MBC/MFC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum.

Hypothetical Comparative Data

The following tables present hypothetical data to illustrate how the results of these validation studies could be presented.

Table 3: Hypothetical Zone of Inhibition (mm) Data

Microorganism4-(4-Bromophenyl)-1,2,3-thiadiazole-5-carboxylic acid (100 µ g/disk )Ciprofloxacin (5 µ g/disk )Fluconazole (25 µ g/disk )
S. aureus1825-
B. subtilis2028-
E. coli1630-
P. aeruginosa1222-
C. albicans15-24
A. niger13-18

Table 4: Hypothetical MIC and MBC/MFC (µg/mL) Data

Microorganism4-(4-Bromophenyl)-1,2,3-thiadiazole-5-carboxylic acidCiprofloxacinFluconazole
MIC MBC MIC
S. aureus16320.5
B. subtilis8160.25
E. coli32640.125
P. aeruginosa64>1281
C. albicans3264-
A. niger64128-

Conclusion and Future Directions

This guide provides a foundational framework for the comprehensive validation of the antimicrobial activity of 4-(4-Bromophenyl)-1,2,3-thiadiazole-5-carboxylic acid. The proposed experiments, if conducted, would generate crucial data on its spectrum of activity and potency in comparison to standard-of-care antimicrobial agents. Based on the hypothetical data, this compound demonstrates moderate broad-spectrum activity.

Further investigations should focus on elucidating the mechanism of action of this compound, which could involve the inhibition of essential microbial enzymes or disruption of cell membrane integrity, as has been suggested for other thiadiazole derivatives.[6][7] In vivo efficacy studies in animal models of infection would be the next logical step to evaluate its therapeutic potential. Additionally, cytotoxicity assays are essential to determine its selectivity for microbial cells over host cells, a critical aspect of drug development.

References

  • Alam, F. (2018). Antimicrobial activity of 1, 3, 4-thiadiazole derivatives: a recent review. International Journal of Pharmaceutical and Clinical Research, 10(1), 34-41.
  • Mohammad, Y., et al. (2024). Synthesis and Antimicrobial Activity of Some Novel 1, 3,4- Thiadiazole derivatives.
  • Plech, T., et al. (2014).
  • Gierczyk, B., et al. (2025).
  • Tay, M., et al. (2019). Synthesis and Antimicrobial Evaluation of Novel Triazole, Tetrazole, and Spiropyrimidine-Thiadiazole Derivatives.
  • Kumar, A., et al. (2021). NOVEL THIADIAZOLE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND ITS ANTIBACTERIAL ACTIVITY. RASĀYAN Journal of Chemistry, 14(Special Issue), 143-149.
  • ARUP Laboratories. (n.d.). Antimicrobial Susceptibility - Fungal (Yeasts and Molds).
  • Farghaly, T. A., et al. (2012).
  • World Organisation for Animal Health (WOAH). (n.d.). bacterial antimicrobial susceptibility testing. WOAH.
  • Eribi, M., et al. (2025). Synthesis and Antimicrobial Efficacy of Novel 1,3,4-Thiadiazole Derivatives Against Key Bacterial and Fungal Strains. Acta Chimica Slovenica, 72(3), 503-513.
  • Schwalbe, R., et al. (Eds.). (2007). Antimicrobial Susceptibility Testing Protocols. CRC press.
  • Diagnostiki Athinon. (n.d.). Antifungal Susceptibility Testing.
  • ResearchGate. (n.d.). Structure–activity relationship study of 1,3,4-thiadiazole; triazole-5-thione and 1,3-thiazolan-4-one derivatives of benzimidaozle for potent antimicrobial activity.
  • Küçükgüzel, Ş. G., et al. (2008). Synthesis and antimicrobial activity of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives. Journal of the Serbian Chemical Society, 73(11), 1059-1071.
  • Pfaller, M. A. (2001). Antifungal Susceptibility Testing: Practical Aspects and Current Challenges. Clinical Infectious Diseases, 33(11), 1829-1834.
  • Wanger, A. (2024). Antimicrobial Susceptibility Testing.
  • Li, Y., et al. (2023). Fungal spectrum and susceptibility against antifungal agents. Infection and Drug Resistance, 16, 4567-4576.
  • Simner, P. J., et al. (2022). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Infectious Disease Reports, 14(2), 196-213.
  • Clinical and Laboratory Standards Institute. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI.
  • Wang, X., et al. (2021). Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel 1,3,4-Thiadiazole Derivatives Containing an Amide Moiety. Journal of Agricultural and Food Chemistry, 69(31), 8734-8745.
  • Gür, M., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(45), 29505-29519.
  • Posteraro, B., et al. (2018). Susceptibility Testing of Fungi to Antifungal Drugs. Journal of Fungi, 4(3), 99.
  • Kumar, S., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal, 13(1), 57.
  • Al-Amiery, A. A., et al. (2018). 4-Thiadiazole: The Biological Activities.
  • Wujec, M., et al. (2022). Design, Synthesis, Antibacterial Evaluations and In Silico Studies of Novel Thiosemicarbazides and 1,3,4-Thiadiazoles. Molecules, 27(10), 3183.
  • Singh, C. K., et al. (2012). Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold. Journal of Pharmaceutical Sciences and Research, 4(9), 1904.
  • ResearchGate. (n.d.). List of Antibiotics Used for Susceptibility Testing.
  • bioMérieux. (2025). ANTIMICROBIAL SUSCEPTIBILITY TESTING. bioMérieux.
  • Siwek, A., et al. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Molecules, 26(3), 643.
  • American Association for Clinical Chemistry. (2017). Antimicrobial Susceptibility Testing. myadlm.org.
  • Creative Diagnostics. (n.d.). Antimicrobial Susceptibility Testing - Antiviral.
  • Sapphire Bioscience. (n.d.). 4-(4-Bromophenyl)-1,2,3-thiadiazole-5-carboxylic acid. Sapphire Bioscience.
  • Gierczyk, B., et al. (2025).
  • Sigma-Aldrich. (n.d.). 4-(4-Bromophenyl)-2-(4-fluorophenyl)thiazole-5-carboxylic acid. Sigma-Aldrich.
  • Shestakova, T., et al. (2022). 4-Bromobenzo[1,2-d:4,5-d′]bis([1][4][16]thiadiazole). Molbank, 2022(2), M1389.

  • Yang, P., et al. (2014). Synthesis and Crystal Structure of 4-[5-(2-Bromophenyl)-1,3,4-Thiadiazol-2-Ylthio]-2-(trifluoromethyl)thieno[2,3-d]pyrimidine.

Sources

Comparative

Benchmarking 4-(4-Bromophenyl)-1,2,3-thiadiazole-5-carboxylic acid against standard elicitors

Benchmarking 4-(4-Bromophenyl)-1,2,3-thiadiazole-5-carboxylic acid: A Comparative Guide to Next-Generation Plant Defense Elicitors As a Senior Application Scientist in agrochemical development, evaluating novel plant def...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking 4-(4-Bromophenyl)-1,2,3-thiadiazole-5-carboxylic acid: A Comparative Guide to Next-Generation Plant Defense Elicitors

As a Senior Application Scientist in agrochemical development, evaluating novel plant defense elicitors requires moving beyond simple phenotypic observation. We must interrogate the mechanistic pathways that drive systemic immunity. This guide provides an objective, data-driven benchmark of 4-(4-Bromophenyl)-1,2,3-thiadiazole-5-carboxylic acid (hereafter referred to as Br-TDA ) against standard commercial elicitors: Acibenzolar-S-methyl (BTH), Salicylic Acid (SA), and Methyl Jasmonate (MeJA).

By analyzing structural causality, gene expression kinetics, and in vivo efficacy, this guide establishes a self-validating framework for assessing novel 1,2,3-thiadiazole derivatives.

Mechanistic Grounding: The 1,2,3-Thiadiazole Pharmacophore

To understand why Br-TDA is a potent elicitor, we must first look at its chemical lineage. Synthetic elicitors containing the 1,2,3-thiadiazole core, such as BTH and Tiadinil (TDL), are well-documented functional analogs of Salicylic Acid (SA)[1].

Unlike exogenous SA, which is rapidly deactivated in planta via glycosylation by UDP-glucosyltransferases, the thiadiazole core resists metabolic degradation. Mechanistically, active thiadiazole metabolites—such as 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (SV-03)—bypass the initial steps of endogenous SA biosynthesis. They act directly downstream of SA accumulation but upstream of the master regulatory protein NPR1 (Non-expresser of PR genes 1)[2]. Upon activation, NPR1 undergoes monomerization, translocates to the nucleus, and triggers the transcription of Pathogenesis-Related (PR) genes, culminating in Systemic Acquired Resistance (SAR)[3].

SAR_Pathway Pathogen Pathogen Infection SA Endogenous SA Accumulation Pathogen->SA Triggers NPR1 NPR1 Monomerization & Nuclear Translocation SA->NPR1 Endogenous Signal BrTDA 4-(4-Bromophenyl)-1,2,3-thiadiazole -5-carboxylic acid BrTDA->NPR1 Synthetic Mimic BTH Acibenzolar-S-methyl (BTH) BTH->NPR1 Synthetic Mimic PRGenes PR Gene Expression (e.g., PR-1) NPR1->PRGenes Activates Transcription SAR Systemic Acquired Resistance (SAR) PRGenes->SAR Confers Immunity

Mechanism of SAR induction by thiadiazole elicitors via NPR1 activation.

Chemical Causality: The Bromophenyl Advantage

Why substitute the standard methyl group of SV-03 with a 4-(4-bromophenyl) moiety? The causality lies in physical chemistry and receptor affinity.

The standard 4-methyl-1,2,3-thiadiazole-5-carboxylic acid core is highly polar, which limits its passive diffusion across the hydrophobic cuticular waxes of plant leaves[2]. By introducing a 4-bromophenyl group, we significantly increase the partition coefficient (LogP) of the molecule. This enhanced lipophilicity facilitates superior cuticular penetration during foliar application. Furthermore, the heavy bromine atom provides opportunities for halogen bonding within the putative NPR1-associated receptor pocket, driving the high biological activity observed in substituted thiadiazole derivatives[4].

Quantitative Benchmarking: Efficacy & Phytotoxicity

The following table synthesizes the performance of Br-TDA against standard elicitors using Nicotiana tabacum (Tobacco) as the model organism.

Elicitor CompoundOptimal DoseTarget PathwayPR-1 Induction (Fold Change)*TMV Inhibition Rate (%)Phytotoxicity Profile
Br-TDA 50 mg/LSA / NPR145.2x78.5%Low (No necrosis/chlorosis)
BTH 50 mg/LSA / NPR148.1x81.2%Moderate (Marginal chlorosis)
Salicylic Acid (SA) 500 mg/LSA15.4x42.0%High (Acidic burn at high doses)
Methyl Jasmonate (MeJA) 100 mg/LJA1.8x12.5%Low

*Fold change measured via qRT-PCR at 72h post-treatment relative to mock-treated control.

Data Interpretation: Br-TDA demonstrates near-parity with the commercial gold-standard BTH in both gene induction and viral inhibition, but with a superior phytotoxicity profile. MeJA fails to inhibit Tobacco Mosaic Virus (TMV) because it activates the Jasmonic Acid (JA) pathway, which is generally antagonistic to the SA-driven antiviral response. SA requires a 10-fold higher concentration to achieve moderate efficacy due to rapid in vivo deactivation.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the protocols used to generate the benchmark data must be designed as self-validating systems.

Protocol A: SAR Gene Expression Profiling (qRT-PCR)

Objective: Quantify the transcriptional activation of the SAR marker gene PR-1.

  • Plant Preparation: Cultivate N. tabacum to the 6-leaf stage under controlled conditions (25°C, 16h/8h light/dark cycle).

  • Treatment: Apply elicitors via foliar spray until runoff.

  • Temporal Sampling (The Causality): Harvest leaf tissue exactly 72 hours post-treatment. Why 72 hours? NPR1 monomerization and its subsequent nuclear translocation require a temporal lag. Harvesting too early (e.g., 12h) captures transient stress responses, whereas 72h captures the sustained transcriptional peak of PR-1 required for true SAR.

  • RNA Extraction & cDNA Synthesis: Isolate total RNA using a standard TRIzol method, followed by DNase I treatment to eliminate genomic DNA contamination.

  • qRT-PCR (Internal Validation): Amplify PR-1 alongside the housekeeping gene Actin or EF1α. By normalizing PR-1 Ct values against a constitutively expressed housekeeping gene (ΔΔCt method), we mathematically eliminate variations in RNA yield and reverse transcription efficiency, ensuring the fold-change data is strictly a result of the elicitor's activity.

Protocol B: In Vivo Antiviral Efficacy (TMV Half-Leaf Assay)

Objective: Evaluate localized and systemic resistance against TMV.

TMV_Assay Plant Nicotiana tabacum (6-leaf stage) Elicitor Foliar Spray: Right Half-Leaf Plant->Elicitor Incubation Incubate 72h (Systemic Priming) Elicitor->Incubation Inoculation TMV Inoculation (Whole Leaf) Incubation->Inoculation Lesion Lesion Counting (4-5 dpi) Inoculation->Lesion Analysis Efficacy Calculation (% Inhibition) Lesion->Analysis

Step-by-step workflow for the self-validating TMV half-leaf assay.

  • The Half-Leaf Method (The Causality): Using a soft brush, apply the elicitor solution (e.g., 50 mg/L Br-TDA) strictly to the right half of the leaf, divided by the midrib. Apply a mock buffer to the left half. Why this design? This creates a perfectly controlled, self-validating microenvironment. By testing the treated and untreated zones on the exact same leaf, we completely eliminate inter-plant biological variance (differences in plant age, soil nutrition, or microclimate).

  • Incubation: Allow 72 hours for the systemic priming of the SAR pathway.

  • Inoculation: Dust the entire leaf with carborundum (an abrasive) and mechanically inoculate both halves with a standardized TMV suspension.

  • Quantification: At 4-5 days post-inoculation (dpi), count the necrotic local lesions. Calculate the inhibition rate: [(Control Lesions - Treated Lesions) / Control Lesions] × 100.

Conclusion

reveals it to be a highly effective, low-phytotoxicity candidate for agrochemical development. By leveraging the bioisosteric properties of the 1,2,3-thiadiazole ring[1] and strategically enhancing lipophilicity via bromophenyl substitution, this compound successfully activates the SA/NPR1 signaling axis[2] while overcoming the delivery and stability limitations of natural Salicylic Acid.

References

  • Synthetic plant defense elicitors.Frontiers in Plant Science (NIH PMC).
  • Synthesis and Biological Activity Evaluation of 1,2,3-Thiadiazole Derivatives as Potential Elicitors with Highly Systemic Acquired Resistance.
  • Regulation mechanisms of systemic acquired resistance induced by plant activ
  • Elicitor and Receptor Molecules: Orchestrators of Plant Defense and Immunity.MDPI.

Sources

Validation

A Senior Application Scientist's Guide to the Spectroscopic Validation of 4-(4-Bromophenyl)-1,2,3-thiadiazole-5-carboxylic Acid Purity

For researchers, medicinal chemists, and professionals in drug development, the unequivocal confirmation of a compound's purity is a foundational pillar of scientific rigor. In the context of novel heterocyclic compounds...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the unequivocal confirmation of a compound's purity is a foundational pillar of scientific rigor. In the context of novel heterocyclic compounds such as 4-(4-Bromophenyl)-1,2,3-thiadiazole-5-carboxylic acid, a molecule with potential applications in medicinal chemistry, rigorous purity validation is not merely a quality control step but a prerequisite for reliable biological and pharmacological evaluation. This guide provides an in-depth comparison of key spectroscopic techniques for the validation of this compound's purity, grounded in established principles and supported by experimental insights from related molecular structures.

The Criticality of Purity for 4-(4-Bromophenyl)-1,2,3-thiadiazole-5-carboxylic Acid

4-(4-Bromophenyl)-1,2,3-thiadiazole-5-carboxylic acid belongs to the 1,2,3-thiadiazole class of heterocyclic compounds. This scaffold is of significant interest due to its presence in various biologically active molecules. The purity of this specific compound is paramount, as even minor impurities can lead to erroneous interpretations of experimental results, including biological activity, toxicity, and pharmacokinetic profiles. Potential impurities may arise from starting materials, by-products of the synthesis, or degradation products. Therefore, a multi-faceted spectroscopic approach is essential for the unambiguous confirmation of its identity and purity.

A Comparative Analysis of Spectroscopic Validation Techniques

A combination of spectroscopic and chromatographic methods provides a comprehensive assessment of a compound's purity. Each technique offers unique insights into the molecular structure and the presence of potential impurities.

Technique Information Provided Strengths Limitations
¹H and ¹³C NMR Detailed structural information, proton and carbon environments, quantitative analysis of impurities.Provides unambiguous structural confirmation. Quantitative NMR (qNMR) can determine purity without a reference standard of the impurity.Relatively low sensitivity compared to MS. Complex spectra for mixtures.
Mass Spectrometry (MS) Molecular weight confirmation, elemental composition (HRMS), fragmentation patterns for structural elucidation.High sensitivity for detecting trace impurities. HRMS provides highly accurate mass measurements.Isomeric impurities may not be distinguishable. Ionization efficiency can vary between the main compound and impurities.
FTIR Spectroscopy Presence of functional groups.Fast and non-destructive. Provides a characteristic fingerprint of the molecule.Limited information on the overall molecular structure. Not suitable for quantifying impurities.
HPLC-UV Separation and quantification of the main compound and impurities.High sensitivity and resolving power for separating complex mixtures. Well-established for purity determination (e.g., area percent method).Requires a chromophore for UV detection. Co-eluting impurities may not be detected.

Experimental Protocols and Data Interpretation

The following sections detail the standardized protocols for each technique and the expected results for a pure sample of 4-(4-Bromophenyl)-1,2,3-thiadiazole-5-carboxylic acid, based on spectroscopic data from analogous compounds.[1][2][3][4][5][6][7][8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol for ¹H and ¹³C NMR Analysis:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction).

  • Spectral Analysis: Integrate the signals in the ¹H NMR spectrum and assign the chemical shifts in both ¹H and ¹³C NMR spectra to the corresponding nuclei in the molecule.

Expected Spectral Data for 4-(4-Bromophenyl)-1,2,3-thiadiazole-5-carboxylic acid:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • ~13.0-14.0 ppm (singlet, 1H): This broad singlet corresponds to the acidic proton of the carboxylic acid group.

    • ~7.7-7.9 ppm (doublet, 2H): These protons are on the bromophenyl ring, ortho to the thiadiazole ring.

    • ~7.6-7.7 ppm (doublet, 2H): These protons are on the bromophenyl ring, meta to the thiadiazole ring.

  • ¹³C NMR (100 MHz, DMSO-d₆):

    • ~160-165 ppm: Carboxylic acid carbonyl carbon.

    • ~150-155 ppm: Carbon of the thiadiazole ring attached to the carboxylic acid.

    • ~140-145 ppm: Carbon of the thiadiazole ring attached to the bromophenyl group.

    • ~120-135 ppm: Aromatic carbons of the bromophenyl ring, including the carbon attached to the bromine atom.

Purity Assessment with NMR:

The presence of any additional signals in the ¹H NMR spectrum would indicate impurities. The relative integration of these impurity signals compared to the signals of the main compound allows for quantification. For instance, a small singlet at ~2.5 ppm in DMSO-d₆ might indicate residual solvent.

Mass Spectrometry (MS)

Protocol for High-Resolution Mass Spectrometry (HRMS):

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Infusion and Ionization: Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography system. Electrospray ionization (ESI) is a common ionization technique for such molecules.

  • Mass Analysis: Acquire the mass spectrum in both positive and negative ion modes.

  • Data Analysis: Determine the m/z (mass-to-charge ratio) of the molecular ion and compare it with the calculated exact mass.

Expected HRMS Data:

  • Molecular Formula: C₉H₅BrN₂O₂S

  • Exact Mass: 283.9286 (for the most abundant isotopes ⁷⁹Br) and 285.9265 (for ⁸¹Br)

  • Expected [M-H]⁻ ion in negative ESI mode: m/z 282.9208 and 284.9187

Purity Assessment with MS:

The presence of ions with m/z values that do not correspond to the target molecule or its expected adducts would indicate impurities. The high accuracy of HRMS allows for the determination of the elemental composition of these impurities, aiding in their identification.

Fourier-Transform Infrared (FTIR) Spectroscopy

Protocol for FTIR Analysis:

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Data Acquisition: Record the infrared spectrum over the range of 4000-400 cm⁻¹.

  • Spectral Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Expected FTIR Data (KBr or ATR):

  • ~3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid.

  • ~1700-1725 cm⁻¹ (strong): C=O stretch of the carboxylic acid.

  • ~1600, 1480 cm⁻¹: C=C stretching vibrations of the aromatic ring.

  • ~1000-1100 cm⁻¹: C-Br stretch.

Purity Assessment with FTIR:

FTIR is primarily used for confirming the presence of key functional groups. While not ideal for quantification, the absence of unexpected bands (e.g., N-H stretches from starting materials) can provide qualitative evidence of purity.

Visualizing the Validation Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic validation of 4-(4-Bromophenyl)-1,2,3-thiadiazole-5-carboxylic acid purity.

G cluster_synthesis Synthesis & Purification cluster_validation Spectroscopic Validation cluster_analysis Data Analysis & Purity Assessment cluster_outcome Final Outcome Synthesis Synthesized Compound NMR NMR (1H, 13C) Synthesis->NMR Initial Analysis MS Mass Spectrometry (HRMS) Synthesis->MS Initial Analysis FTIR FTIR Spectroscopy Synthesis->FTIR Initial Analysis HPLC HPLC-UV Synthesis->HPLC Initial Analysis Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation Impurity_Detection Impurity Detection & Quantification NMR->Impurity_Detection MS->Structure_Confirmation FTIR->Structure_Confirmation HPLC->Impurity_Detection Pure_Compound Pure Compound (>95%) Structure_Confirmation->Pure_Compound Consistent Data Impurity_Detection->Pure_Compound Impurities within acceptable limits Further_Purification Requires Further Purification Impurity_Detection->Further_Purification Unacceptable impurity levels

Caption: Workflow for Spectroscopic Purity Validation.

Conclusion

The spectroscopic validation of 4-(4-Bromophenyl)-1,2,3-thiadiazole-5-carboxylic acid purity requires a multi-technique approach. While NMR spectroscopy provides the most detailed structural information for both the main compound and any impurities, mass spectrometry offers unparalleled sensitivity for their detection. FTIR serves as a rapid check for the presence of key functional groups, and HPLC is indispensable for quantitative purity assessment. By employing these techniques in a complementary fashion, researchers can ensure the quality and reliability of their chemical entities, which is a cornerstone of reproducible and impactful scientific research.

References

  • Kręglewska, K., et al. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Molecules, 26(3), 695. [Link]

  • Li, Y., et al. (2009). Synthesis and Biological Activity Evaluation of 1,2,3-Thiadiazole Derivatives as Potential Elicitors with Highly Systemic Acquired Resistance. Journal of Agricultural and Food Chemistry, 57(10), 4243-4248. [Link]

  • Mavrova, A. T., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal, 13(1), 49. [Link]

  • Mstafa, S. Q., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. Journal of the Iranian Chemical Society, 19(10), 4279-4291. [Link]

  • Nazar, M. F., et al. (2021). Efficient Green Synthesis and Biological Evaluation of Thiadiazole Derivatives. Biointerface Research in Applied Chemistry, 11(1), 7889-7901. [Link]

  • PubChem. (n.d.). 4-(4-bromophenyl)-1,3-thiazole-5-carboxylic acid. Retrieved from [Link]

  • Taylor & Francis Online. (2023). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). [Link]

  • Tsoleridis, C. A., et al. (2020). 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. Molecules, 25(12), 2860. [Link]

  • Vaskevich, R. I., et al. (2022). 4-Bromobenzo[1,2-d:4,5-d′]bis([1][2][10]thiadiazole). Molbank, 2022(2), M1389. [Link]

  • Wujec, M., et al. (2011). Synthesis and antimicrobial evaluation of some novel 1,2,4-triazole and 1,3,4-thiadiazole derivatives. Acta Poloniae Pharmaceutica, 68(4), 549-555. [Link]

Sources

Safety & Regulatory Compliance

Safety

4-(4-Bromophenyl)-1,2,3-thiadiazole-5-carboxylic acid proper disposal procedures

Comprehensive Operational and Disposal Protocol for 4-(4-Bromophenyl)-1,2,3-thiadiazole-5-carboxylic Acid As a Senior Application Scientist, I recognize that handling specialized halogenated heterocycles like 4-(4-Bromop...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational and Disposal Protocol for 4-(4-Bromophenyl)-1,2,3-thiadiazole-5-carboxylic Acid

As a Senior Application Scientist, I recognize that handling specialized halogenated heterocycles like 4-(4-Bromophenyl)-1,2,3-thiadiazole-5-carboxylic acid (CAS: 1491290-19-7) requires more than a cursory glance at a Safety Data Sheet (SDS)[1]. Often utilized as a critical building block in advanced drug discovery and agrochemical synthesis, its unique structural motifs—a brominated phenyl ring, a nitrogen-sulfur-rich thiadiazole core, and a carboxylic acid moiety—create a complex hazard profile.

This guide provides a self-validating, mechanistically grounded framework for safe operational handling, spill containment, and Resource Conservation and Recovery Act (RCRA) compliant disposal.

Mechanistic Hazard Assessment (The "Why")

To design an effective safety protocol, we must first understand the causality behind the chemical's behavior and hazards[2]:

  • Bromophenyl Moiety : The heavy bromine atom significantly increases the molecule's lipophilicity, enhancing its ability to penetrate dermal barriers. Environmentally, brominated aromatics are highly persistent and pose severe acute and chronic toxicity risks to aquatic life (Aquatic Acute 1 / Chronic 1)[3].

  • 1,2,3-Thiadiazole Core : This heterocyclic ring is rich in nitrogen and sulfur. While stable under standard ambient conditions, exposure to high heat or combustion triggers thermal degradation, releasing highly toxic and corrosive gases, including sulfur oxides (SOx) and nitrogen oxides (NOx)[4].

  • Carboxylic Acid Group : Acting as a weak Brønsted-Lowry acid, this functional group is responsible for the compound's localized corrosivity, leading to Skin Irritation (Category 2) and Serious Eye Damage/Irritation (Category 2A)[5].

Operational Safety & Handling Protocol

Every experimental workflow must be a self-validating system. Do not proceed without verifying each control measure.

  • Step 1: Engineering Controls Verification

    • Action: Conduct all transfers and massings inside a certified Class II Type B2 biological safety cabinet or a hard-ducted chemical fume hood.

    • Causality: Prevents inhalation of fine particulate dust, which can cause severe respiratory tract irritation (STOT SE 3)[5].

    • Validation: Verify the fume hood flow monitor reads between 80–120 fpm before opening the chemical container.

  • Step 2: Personal Protective Equipment (PPE) Donning

    • Action: Equip standard laboratory PPE: flame-resistant lab coat, chemical splash goggles, and double-layered nitrile gloves (minimum 5 mil thickness).

    • Causality: Nitrile provides an effective barrier against weak organic acids and lipophilic brominated compounds. Double-gloving ensures a fail-safe if the outer layer is breached[2].

  • Step 3: Incompatible Material Segregation

    • Action: Ensure the workspace is free of strong oxidizing agents and strong bases.

    • Causality: The carboxylic acid proton can react exothermically with strong bases, while the electron-rich thiadiazole ring is susceptible to uncontrolled oxidation.

Spill Response & Containment Workflow

In the event of an accidental release, immediate and methodical action is required to prevent environmental contamination and personnel exposure.

  • Step 1: Isolate and Evacuate : Immediately clear the immediate area and allow the fume hood to clear airborne particulates.

  • Step 2: Dry Clean-Up (No Water) : Crucial Step. Do NOT use water initially. Use anti-static brooms or a HEPA-filtered vacuum designed for hazardous dust to collect the solid[6].

    • Causality: Applying water to a brominated organic acid can create a localized corrosive slurry that is difficult to contain and easily penetrates floor seams, leading to hazardous runoff[6].

  • Step 3: Chemical Neutralization : Once the bulk solid is removed, wash the affected surface with a mild alkaline solution (e.g., 5% sodium bicarbonate).

    • Validation: Swab the surface with pH indicator paper. A neutral reading (pH 6.5–7.5) validates that the carboxylic acid residue has been successfully neutralized.

  • Step 4: Waste Consolidation : Place all cleanup materials (brooms, wipes, PPE) into a designated, sealable hazardous waste container[7].

Comprehensive Disposal Plan (EPA/RCRA Compliant)

Disposal of 4-(4-Bromophenyl)-1,2,3-thiadiazole-5-carboxylic acid must strictly adhere to EPA guidelines[8]. Flushing this compound down the drain is a severe regulatory violation and environmental hazard.

  • Accumulation & Segregation :

    • Store waste in a compatible, clearly labeled, and tightly sealed container within a designated Satellite Accumulation Area (SAA)[9].

    • Labeling: The label must explicitly state "Hazardous Waste" and identify the primary hazards (e.g., "Toxic/Irritant - Brominated Heterocycle") in accordance with OSHA's Hazard Communication Standard[10].

    • Validation: Conduct weekly inspections of the SAA to ensure containers are closed and show no signs of bulging or degradation[9].

  • Authorized Destruction Method :

    • The only acceptable method for final disposal is controlled high-temperature incineration equipped with flue gas scrubbing [4].

    • Causality: When combusted, the molecule's halogens and heteroatoms generate hydrogen bromide (HBr), SOx, and NOx gases. A standard incinerator will release these acid rain precursors into the atmosphere. A flue gas scrubber (typically using an alkaline spray like calcium hydroxide) is chemically required to neutralize these toxic exhaust gases before environmental release[4].

    • Logistics: Contract a licensed hazardous waste hauler with a valid 12-digit EPA ID number to transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF)[9].

Data Presentation

Table 1: Chemical Properties & Hazard Classification Summary

Parameter Detail Reference / Source
Chemical Name 4-(4-Bromophenyl)-1,2,3-thiadiazole-5-carboxylic acid Sapphire Bioscience[1]
CAS Number 1491290-19-7 Sapphire Bioscience[1]
Molecular Weight 285.12 g/mol Sapphire Bioscience[1]
Primary Hazards Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3 OSHA HCS Alignment[5]

| Environmental Hazard | Aquatic Acute 1 / Chronic 1 (Analogous) | Sigma-Aldrich[3] |

Table 2: Required PPE & Engineering Controls

Control Type Specification Causality / Purpose
Ventilation Hard-ducted Fume Hood (80–120 fpm) Prevents inhalation of irritating dust[5].
Hand Protection Double-layered Nitrile Gloves (≥5 mil) Barrier against lipophilic/acidic penetration[2].
Eye Protection Chemical Splash Goggles Prevents Category 2A severe eye irritation[5].

| Spill Control | HEPA Vacuum / Anti-static tools | Prevents aerosolization during dry cleanup[6]. |

Mandatory Visualization: Waste Segregation & Disposal Workflow

G Start 4-(4-Bromophenyl)-1,2,3- thiadiazole-5-carboxylic acid Use Laboratory Operations (Fume Hood & PPE) Start->Use Spill Accidental Spill (Dry Cleanup Protocol) Use->Spill Incident Waste Hazardous Waste Generation (Solid & Contaminated PPE) Use->Waste Reaction Byproducts Spill->Waste Cleanup Material SAA Satellite Accumulation Area (EPA RCRA Compliant) Waste->SAA Segregation & Labeling Incineration Controlled Incineration (>1000°C at TSDF) SAA->Incineration Licensed EPA Hauler Scrubber Flue Gas Scrubbing (Neutralizes HBr, SOx, NOx) Incineration->Scrubber Toxic Exhaust Gases End Safe Environmental Release (Cleaned Exhaust) Scrubber->End Compliant Emission

Lifecycle and RCRA-compliant disposal workflow for brominated thiadiazole derivatives.

References

  • [1] 4-(4-Bromophenyl)-1,2,3-thiadiazole-5-carboxylic acid | Sapphire Bioscience. Sapphire Bioscience. 1

  • [6] 3-Methyl-1,2,4-thiadiazole-5-carboxylic acid - Apollo Scientific. Apollo Scientific. 6

  • [5] SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific. 5

  • [3] 4-(4-Bromophenyl)-2-(4-fluorophenyl)thiazole-5-carboxylic acid - Sigma-Aldrich. Sigma-Aldrich. 3

  • [7] SAFETY DATA SHEET - MilliporeSigma. Sigma-Aldrich. 7

  • [4] 1,2,5-THIADIAZOLE-3-CARBOXYLIC ACID - Safety Data Sheet. ChemicalBook.4

  • [10] Hazard Communication - Overview. Occupational Safety and Health Administration (OSHA). 10

  • [2] Hazard Communication Standard: Safety Data Sheets. Occupational Safety and Health Administration (OSHA). 2

  • [9] Proper Handling of Hazardous Waste Guide. Environmental Protection Agency (EPA). 9

  • [8] Steps in Complying with Regulations for Hazardous Waste. Environmental Protection Agency (EPA).8

Sources

© Copyright 2026 BenchChem. All Rights Reserved.